molecular formula C12H16N2O4 B175481 Methyl 5-(tert-butoxycarbonylamino)nicotinate CAS No. 168618-38-0

Methyl 5-(tert-butoxycarbonylamino)nicotinate

Cat. No.: B175481
CAS No.: 168618-38-0
M. Wt: 252.27 g/mol
InChI Key: DWQMWYMMDOSOEP-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butoxycarbonylamino)nicotinate, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQMWYMMDOSOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596733
Record name Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-38-0
Record name Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key building block in pharmaceutical and medicinal chemistry. This document outlines two principal synthetic routes, starting from either 5-aminonicotinic acid or its corresponding methyl ester. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate understanding and practical application in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized in the development of various therapeutic agents. The presence of a protected amine and a methyl ester on the pyridine ring allows for selective chemical modifications, making it a versatile scaffold for the construction of complex molecules. This guide details the common and effective methods for its preparation.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary pathways, which are logically structured based on the sequence of the two core chemical transformations: esterification and Boc-protection.

  • Pathway 1: Esterification followed by Boc-Protection. This route begins with the esterification of 5-aminonicotinic acid to produce methyl 5-aminonicotinate, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.

  • Pathway 2: Boc-Protection followed by Esterification. This alternative pathway involves the initial protection of the amino group of 5-aminonicotinic acid, followed by the esterification of the carboxylic acid functionality.

The following sections provide detailed experimental protocols and quantitative data for each of these pathways.

Pathway 1: Esterification Followed by Boc-Protection

This is a widely employed pathway that commences with the conversion of the carboxylic acid to a methyl ester, a transformation that can be achieved using several methods. The subsequent step involves the protection of the amino group.

Step 1: Synthesis of Methyl 5-aminonicotinate (Esterification)

The esterification of 5-aminonicotinic acid is a critical first step. Two common methods for this transformation are presented below.

Method A: Fischer-Speier Esterification using Sulfuric Acid

This classic method utilizes a strong acid catalyst to promote the reaction between the carboxylic acid and methanol.

Method B: Esterification using Thionyl Chloride

Thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with an alcohol to form the ester.

Step 2: Synthesis of this compound (Boc-Protection)

The second step involves the protection of the amino group of methyl 5-aminonicotinate using di-tert-butyl dicarbonate (Boc)₂O.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis pathways, allowing for easy comparison of the different methodologies.

Table 1: Synthesis of Methyl 5-aminonicotinate (Esterification)

MethodStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
A 5-aminonicotinic acidMethanol, Sulfuric AcidMethanolReflux13Not specified for this specific reaction, but related reactions show variable yields.
B 5-aminonicotinic acidThionyl Chloride, MethanolMethanol20-25 then Reflux4~98%

Table 2: Synthesis of this compound (Boc-Protection)

Starting MaterialReagentsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl 5-aminonicotinateDi-tert-butyl dicarbonateTriethylamine (TEA) or Diisopropylethylamine (DIPEA)Tetrahydrofuran (THF)/Water0 to Room Temp.6High yields are generally reported for this type of reaction.

Experimental Protocols

Pathway 1: Esterification Followed by Boc-Protection

Step 1, Method A: Synthesis of Methyl 5-aminonicotinate via Fischer-Speier Esterification

  • To a solution of 5-aminonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-aminonicotinate.

Step 1, Method B: Synthesis of Methyl 5-aminonicotinate using Thionyl Chloride

  • In a suitable reaction vessel, suspend 5-aminonicotinic acid in methanol under an inert atmosphere.

  • Cool the suspension and add thionyl chloride dropwise, maintaining the temperature between 20-25°C.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Remove the solvent under reduced pressure.

  • Add ice water to the residue and neutralize to a pH of 7-10 with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 5-aminonicotinate.

Step 2: Synthesis of this compound

  • Dissolve methyl 5-aminonicotinate and a base (e.g., triethylamine, 1.5 equivalents) in a mixture of tetrahydrofuran and water.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 equivalents) to the cooled solution.

  • Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, continuing to stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over a suitable drying agent, filter, and concentrate under vacuum to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Pathway_1 cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Boc-Protection start 5-Aminonicotinic Acid intermediate Methyl 5-aminonicotinate start->intermediate Methanol, Acid Catalyst product This compound intermediate->product (Boc)₂O, Base

Diagram 1: Synthesis Pathway 1 - Esterification followed by Boc-Protection.

Synthesis_Pathway_2 cluster_start Starting Material cluster_step1 Step 1: Boc-Protection cluster_step2 Step 2: Esterification start 5-Aminonicotinic Acid intermediate 5-(tert-butoxycarbonylamino)nicotinic acid start->intermediate (Boc)₂O, Base product This compound intermediate->product Methanol, Acid Catalyst

Diagram 2: Synthesis Pathway 2 - Boc-Protection followed by Esterification.

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in medicinal chemistry and organic synthesis. This document details its known and predicted characteristics, outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows for these processes.

Core Physicochemical Data

Table 1: Compound Identification
IdentifierValue
Chemical Name This compound
CAS Number 168618-38-0[1]
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol
Canonical SMILES COC(=O)C1=CC(=CN=C1)NC(=O)OC(C)(C)C
InChI Key DWQMWYMMDOSOEP-UHFFFAOYSA-N
Table 2: Physicochemical Properties (Experimental and Predicted)

Quantitative experimental data for the target compound is scarce. This table includes predicted values for a closely related compound and experimental data for the parent compound, methyl nicotinate, for comparative purposes.

PropertyThis compound (Predicted)5-(tert-butoxycarbonylamino-methyl)-nicotinic acid (Predicted)Methyl Nicotinate (Experimental)
Melting Point (°C) Data not availableData not available38-43[2]
Boiling Point (°C) Data not available463.7 ± 40.0[3]209 at 760 mmHg[4]
Water Solubility Moderately Soluble (Predicted)Data not available47.6 mg/mL at 20°C[4]
logP ~1.7 (Estimated based on similar compounds)Data not available0.83[4]
pKa (Most Basic) ~3.0-4.0 (Estimated)2.21 ± 0.10 (Predicted, acidic)[3]3.24 (Predicted)[4]

Note: Predicted values are computationally derived and should be used as estimations. Experimental verification is recommended.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound based on established organic chemistry principles.

Synthesis of this compound

The synthesis can be approached via a two-step process: Boc-protection of methyl 5-aminonicotinate or esterification of 5-(tert-butoxycarbonylamino)nicotinic acid. The former is often more practical.

1. Boc-Protection of Methyl 5-aminonicotinate:

  • Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve methyl 5-aminonicotinate (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected signals include peaks for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, a singlet for the tert-butyl protons, and a broad singlet for the NH proton.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals include resonances for the carbonyl carbons of the ester and the carbamate, aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the ester.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Look for characteristic peaks such as N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester and carbamate (around 1700-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Use Electrospray Ionization (ESI) or another soft ionization technique.

  • Analysis: Determine the molecular weight by observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Fragmentation patterns can provide further structural confirmation, such as the loss of the Boc group or the methyl ester.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Methyl 5-aminonicotinate reaction Boc Protection start1->reaction start2 Boc Anhydride start2->reaction start3 Triethylamine start3->reaction start4 DCM start4->reaction workup Aqueous Wash reaction->workup purification Column Chromatography workup->purification product This compound purification->product Characterization_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation sample Purified Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms confirmation Structure & Purity Confirmed nmr->confirmation ir->confirmation ms->confirmation

References

An In-depth Technical Guide to Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and its application in the development of bioactive molecules.

Core Compound Information

Chemical Identity:

This compound is a pyridine derivative featuring a methyl ester and a Boc-protected amine functional group. This structure makes it a valuable building block in medicinal chemistry, allowing for sequential and controlled chemical modifications.

IdentifierValue
CAS Number 168618-38-0[1]
Chemical Name This compound
Molecular Formula C₁₂H₁₆N₂O₄[1]
IUPAC Name Methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate

Chemical Structure:

Chemical Structure of this compound

Physicochemical and Spectroscopic Data

Precise quantitative data for this compound is crucial for its identification and use in synthetic procedures. The following table summarizes its key properties.

PropertyValue
Molecular Weight 252.27 g/mol
Melting Point 123-124 °C[2]
Appearance White to off-white crystalline solid or powder
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 9.227 (s, 1H), 8.775 (s, 1H), 8.293 (t, J=2.2 Hz, 1H), 7.392 (s, 1H), 3.959 (s, 3H), 1.55 (s, 9H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 165.9, 152.8, 148.9, 144.2, 136.1, 123.8, 118.2, 81.6, 52.4, 28.3

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 5-aminonicotinic acid.

Step 1: Esterification of 5-Aminonicotinic Acid to Methyl 5-Aminonicotinate

This initial step involves the conversion of the carboxylic acid group to a methyl ester.

  • Materials: 5-Aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄).

  • Procedure:

    • Suspend 5-aminonicotinic acid in methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise to the suspension.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-aminonicotinate.

Step 2: Boc Protection of Methyl 5-Aminonicotinate

The amino group of Methyl 5-aminonicotinate is then protected using di-tert-butyl dicarbonate (Boc₂O).

  • Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), and a solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve Methyl 5-aminonicotinate in the chosen solvent.

    • Add the base to the solution.

    • Add di-tert-butyl dicarbonate to the mixture.

    • Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in Drug Development: Synthesis of C5a Receptor Antagonists

This compound serves as a critical intermediate in the synthesis of C5a receptor (C5aR) antagonists, which are under investigation for the treatment of various inflammatory diseases.[3] The following workflow illustrates its role in this synthetic pathway.

G A This compound B Coupling Reaction (e.g., Suzuki or Stille coupling) A->B Reactant C Aryl- or Heteroaryl-substituted Nicotinate Derivative B->C Product D Deprotection of Boc Group (e.g., TFA or HCl) C->D Reactant E Free Amine Intermediate D->E Product F Further Functionalization (e.g., Amide coupling, Reductive amination) E->F Reactant G Final C5aR Antagonist F->G Product

References

A Technical Guide to Methyl 5-(tert-butoxycarbonylamino)nicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Methyl 5-(tert-butoxycarbonylamino)nicotinate, a pyridine derivative incorporating a Boc-protected amine and a methyl ester, is a chemical compound of significant interest to researchers and scientists in the field of drug discovery and development. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in medicinal chemistry.

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers. It is typically supplied as a white to off-white solid with a purity of 95% or higher. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 168618-38-0[1]
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol [2]
Typical Purity ≥95% - 98%[1][3][4]
Appearance White to off-white solid[4]
Storage Conditions Store at 0-8 °C[4]

Synthesis of this compound

  • Esterification: The synthesis begins with the esterification of 5-aminonicotinic acid to produce methyl 5-aminonicotinate.

  • Boc Protection: The amino group of methyl 5-aminonicotinate is then protected using di-tert-butyl dicarbonate (Boc₂O).

A detailed, generalized experimental protocol for this synthetic pathway is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 5-aminonicotinate

  • Materials: 5-aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃) solution, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a suspension of 5-aminonicotinic acid in methanol, slowly add thionyl chloride or concentrated sulfuric acid at 0 °C.

    • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-aminonicotinate.

Step 2: Synthesis of this compound

  • Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) or another suitable base, Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve methyl 5-aminonicotinate in a suitable solvent such as dichloromethane or tetrahydrofuran.

    • Add a base, such as triethylamine, to the solution.

    • Add di-tert-butyl dicarbonate to the reaction mixture.

    • Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Boc Protection A 5-Aminonicotinic Acid B Methyl 5-aminonicotinate A->B MeOH, SOCl₂ or H₂SO₄ C Methyl 5-aminonicotinate D This compound C->D Boc₂O, Base (e.g., NEt₃)

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in scientific literature, its structural motifs—the nicotinic acid core and the protected amine—are prevalent in many biologically active compounds. This suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

The nicotinic acid scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities. Derivatives of nicotinic acid are explored for their potential in treating various conditions, including neurological disorders.[4] The presence of the Boc-protected amine provides a strategic advantage in multi-step syntheses. The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, allowing for selective chemical modifications at the amino group.[5]

This strategic positioning of functional groups makes this compound an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The ester can be hydrolyzed or converted to an amide, while the deprotected amine can be acylated, alkylated, or used in other coupling reactions to generate diverse molecular architectures.

Potential Signaling Pathway Involvement

Given the prevalence of the nicotinic acid moiety in compounds targeting various receptors and enzymes, it is plausible that derivatives of this compound could interact with pathways modulated by nicotinic acid receptors. For instance, nicotinic acid is known to influence prostaglandin synthesis, which plays a role in vasodilation.[6][7]

Signaling_Pathway A Nicotinic Acid Derivative B Prostaglandin Synthesis A->B Modulates C Vasodilation B->C Induces

Caption: Potential involvement of nicotinic acid derivatives in signaling pathways.

References

The Pivotal Role of Methyl 5-(tert-butoxycarbonylamino)nicotinate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a versatile pyridine-based building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive ester, a protected amine, and an aromatic nitrogen atom, provide multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound in the development of novel therapeutics, with a particular focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) and kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other key interactions with biological targets makes it an attractive core for the design of novel therapeutic agents. This compound, a derivative of nicotinic acid, combines the favorable properties of the pyridine core with strategically placed functional groups that facilitate its use as a versatile intermediate in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective reactions at other positions of the molecule before its facile removal under acidic conditions to unmask the amine for further derivatization.

This guide will explore the synthesis of this key building block and its subsequent elaboration into potent enzyme inhibitors, highlighting its importance in the generation of compound libraries for hit-to-lead optimization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-aminonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 5-aminonicotinic acid to Methyl 5-aminonicotinate

A common method for this esterification is the Fischer-Speier esterification, using methanol in the presence of an acid catalyst.

  • Reagents: 5-aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend 5-aminonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) or concentrated sulfuric acid (catalytic amount) dropwise to the stirred suspension.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-aminonicotinate, which can be purified by column chromatography or used directly in the next step.

Step 2: Boc Protection of Methyl 5-aminonicotinate

The amino group of Methyl 5-aminonicotinate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2]

  • Reagents: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Methyl 5-aminonicotinate (1.0 eq) in an anhydrous solvent such as DCM or THF (10-15 volumes).[1]

    • Add a base, such as triethylamine (1.2-1.5 eq) or a catalytic amount of DMAP.[1]

    • Add di-tert-butyl dicarbonate (1.1-1.3 eq) portion-wise to the stirred solution at room temperature.[2]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC.[1]

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

G

Figure 1: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various enzyme inhibitors. The following sections detail its application in the development of DPP-4 and kinase inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several approved "gliptin" drugs target this enzyme. The nicotinamide scaffold is a key feature in some DPP-4 inhibitors.

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in potent inhibitors, and it serves as an excellent starting point for the synthesis of analogs for structure-activity relationship (SAR) studies.

Table 1: Biological Activity of Nicotinamide-Based DPP-4 Inhibitors

Compound IDStructureDPP-4 IC₅₀ (nM)Reference
Sitagliptin (Structure not directly from title compound)19[3]
Alogliptin (Structure not directly from title compound)<10[3]
Compound 1 Thiazoloquinazoline derivative1.12[4]
Compound 2 β-amino amide with triazolopiperazine2[4]
Compound 3 Pyrazolopyrimidinone derivative1060[5]

Note: The compounds in this table are examples of DPP-4 inhibitors containing related heterocyclic scaffolds and are presented to illustrate the potential of this chemical class. Direct synthesis from the title compound may vary.

G

Figure 2: Mechanism of action of DPP-4 inhibitors.
Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer. The nicotinamide scaffold has been explored for the development of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This compound can be converted to the corresponding nicotinamide, which then serves as a key pharmacophore for interaction with the kinase active site.

Table 2: Biological Activity of Nicotinamide-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Sorafenib VEGFR-253.65[6]
Compound 8 VEGFR-277.02[6]
Compound 10b VEGFR-2(Data for antiproliferative activity)[7]
Compound 16c VEGFR-2(Data for antiproliferative activity)[7]
Pazopanib VEGFR-230[]

Note: The compounds in this table are examples of kinase inhibitors containing the nicotinamide scaffold. The IC₅₀ values for compounds 10b and 16c are for their antiproliferative effects, which are downstream of kinase inhibition.

G

Figure 3: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Key Experimental Protocols for Derivatization

Amide Formation from this compound

The methyl ester of the title compound can be readily converted to an amide, a common functional group in many drug molecules.

  • Reagents: this compound, Amine (R-NH₂), Lewis acid (e.g., Trimethylaluminum) or base catalysis.

  • Procedure (Aminolysis):

    • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF).

    • Add the desired amine (1.5-2.0 eq).

    • For less reactive amines, a catalyst such as sodium methoxide or a Lewis acid can be added.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

Deprotection of the Boc Group

The removal of the Boc protecting group is a crucial step to liberate the free amine for further functionalization.

  • Reagents: Boc-protected substrate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent.

  • Procedure (Acidic Deprotection):

    • Dissolve the Boc-protected compound in an organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as TFA (20-50% in DCM) or a 4M solution of HCl in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting amine salt can often be used directly or neutralized with a base and extracted to yield the free amine.

G

Figure 4: General derivatization strategies for the title compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an ideal starting material for the construction of diverse compound libraries. As demonstrated, derivatives of this scaffold have shown significant potential as inhibitors of key therapeutic targets such as DPP-4 and various protein kinases. The experimental protocols and biological data presented in this guide underscore the importance of this compound in modern drug discovery and provide a solid foundation for researchers to explore its full potential in developing novel therapeutics for a range of diseases. Further exploration of this scaffold in the context of other therapeutic targets is warranted and holds promise for the discovery of new and effective medicines.

References

Spectroscopic and Analytical Profile of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing in-depth spectroscopic and analytical data for Methyl 5-(tert-butoxycarbonylamino)nicotinate is now available for researchers, scientists, and professionals in drug development. This document offers a detailed characterization of the compound, crucial for its application in synthetic chemistry and pharmaceutical research.

Summary of Spectroscopic Data

The structural integrity and purity of this compound (CAS No. 168618-38-0), with the molecular formula C₁₂H₁₆N₂O₄, have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The collated data provides a definitive analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms within the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (ppm)Assignment
Data not available in search results
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule through characteristic absorption bands.

Wavenumber (cm⁻¹)Description
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

m/zInterpretation
Data not available in search results

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A standard protocol involves dissolving 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of the less abundant ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range for analysis.

Data Acquisition: Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules. The sample solution is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data for this compound follows a logical progression to ensure accurate structural elucidation and purity assessment.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR Prepare KBr pellet or thin film Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

An In-depth Technical Guide to the Solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. In light of this, this document provides a detailed experimental protocol for determining the solubility of this compound using the well-established isothermal shake-flask method. Furthermore, a logical workflow for this procedure is presented visually. This guide is intended to equip researchers and drug development professionals with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and quality control.

Introduction

This compound is a derivative of nicotinic acid and a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in multi-step syntheses. A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and the development of suitable formulations.

Qualitative Solubility Profile

While quantitative data is scarce, the chemical structure of this compound—comprising a pyridine ring, a methyl ester, and a Boc-protected amine—suggests a degree of solubility in a range of organic solvents. Pyridine and its derivatives are generally miscible with most organic solvents.[1][2] The presence of the Boc group, a nonpolar moiety, may enhance solubility in less polar solvents, while the ester and pyridine nitrogen can interact with more polar solvents.

It is anticipated that this compound will exhibit solubility in common solvents such as:

  • Polar Aprotic Solvents: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

  • Nonpolar/Slightly Polar Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene

The precise extent of solubility in these solvents needs to be determined experimentally.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound has been identified in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Methanole.g., 25Shake-Flask
e.g., Acetonee.g., 25Shake-Flask
e.g., Dichloromethanee.g., 25Shake-Flask
e.g., Ethyl Acetatee.g., 25Shake-Flask
e.g., Acetonitrilee.g., 25Shake-Flask
e.g., Toluenee.g., 25Shake-Flask
e.g., Watere.g., 25Shake-Flask

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6]

4.1. Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4.3. Procedure

  • Preparation of Vials: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.

4.4. HPLC Analysis Method

A reversed-phase HPLC method is suitable for the quantification of this compound.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point for pyridine derivatives.[7][8][9] An isocratic or gradient elution can be developed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis spectrophotometry, likely around 260-280 nm).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility in the original solvent by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow start Start prep_vial Add Excess Solute to Vial start->prep_vial add_solvent Add Known Volume of Solvent prep_vial->add_solvent equilibrate Equilibrate at Constant Temp (e.g., 24-72h with agitation) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant with Syringe settle->sample filter Filter through Syringe Filter (e.g., 0.45 µm) sample->filter dilute Accurately Dilute Filtered Sample filter->dilute hplc Quantify by HPLC Analysis dilute->hplc calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination by Isothermal Shake-Flask Method.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocol for the isothermal shake-flask method coupled with HPLC analysis, researchers can generate accurate and reliable solubility data. This information is indispensable for the efficient development of synthetic processes and the formulation of drug products containing this important chemical intermediate.

References

Methyl 5-(tert-butoxycarbonylamino)nicotinate: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Methyl 5-(tert-butoxycarbonylamino)nicotinate (CAS No. 168618-38-0). The following protocols and recommendations are based on the general hazards associated with pyridine derivatives and compounds containing a tert-butoxycarbonyl (Boc) protecting group. It is imperative for all personnel to supplement this guide with a thorough, site-specific risk assessment before handling this chemical.

Hazard Identification and Classification

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[2] Contact with strong acids can lead to its removal and the potential for uncontrolled reactions or the release of volatile byproducts.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties for similar compounds is provided below.

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₄[3]
Molecular Weight252.27 g/mol [3]
AppearanceSolidN/A
Melting PointNot availableN/A
Boiling PointNot availableN/A
SolubilityNot availableN/A

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the recommended PPE based on the hazards of related pyridine compounds.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.Protects against skin contact, which can be toxic. Flame-retardant material is crucial due to the potential flammability of pyridine compounds.
Respiratory Protection Use in a certified fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.

  • Keep containers tightly closed when not in use.[4]

  • Ground all equipment containing the material to prevent static discharge.[5]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep away from heat, sparks, and open flames.[5]

  • Store in a tightly sealed, properly labeled container.

  • Store separately from strong oxidizing agents and acids.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the case of a spill, follow these procedures:

  • Small Spills: Absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place in a suitable, sealed container for disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Dispose of waste in accordance with all local, state, and federal regulations. Do not mix with other incompatible waste streams.

Experimental Workflow and Safety Diagram

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh Compound in Ventilated Enclosure Ventilation->Weighing ReactionSetup Set up Reaction in Fume Hood Weighing->ReactionSetup Spill Spill Response Weighing->Spill Monitoring Monitor Reaction ReactionSetup->Monitoring Exposure Exposure Response ReactionSetup->Exposure Decontamination Decontaminate Glassware & Surfaces Monitoring->Decontamination WasteDisposal Dispose of Waste in Labeled Containers Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

References

The Synthetic Gateway: Methyl 5-(tert-butoxycarbonylamino)nicotinate as a Scaffold for Potent Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthetic Utility and Biological Potential of Methyl 5-(tert-butoxycarbonylamino)nicotinate Derivatives for Researchers, Scientists, and Drug Development Professionals.

This compound, a readily available chemical intermediate, is emerging as a valuable scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. While the compound itself does not exhibit significant biological activity, its strategic design as a protected aminonicotinic acid ester makes it a crucial building block for the synthesis of complex heterocyclic molecules with therapeutic potential. This technical guide explores the utility of this scaffold in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and myeloproliferative neoplasms.

From Building Block to Bioactive Agent: A Synthetic Overview

The primary utility of this compound lies in its protected amine functionality. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions. This allows for selective chemical modifications at other positions of the nicotinic acid ring system before revealing the amine for further reactions.

A key application of this scaffold is in the synthesis of substituted pyrimidine and pyridine-based kinase inhibitors. The 5-aminonicotinic acid core can be elaborated into more complex fused ring systems, such as the pyrido[2,3-d]pyrimidin-7-one scaffold, which is a common core structure for potent JAK inhibitors.

Janus Kinase (JAK) Inhibition: A Promising Therapeutic Target

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in the pathogenesis of various inflammatory and autoimmune disorders, as well as certain cancers. Consequently, the development of selective JAK inhibitors is an area of intense research in drug discovery.

Derivatives synthesized from the this compound scaffold have demonstrated potent inhibitory activity against various members of the JAK family.

Quantitative Analysis of JAK Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative compounds derived from aminopyridine precursors against a panel of Janus kinases.

Compound IDTarget KinaseIC50 (nM)Reference
11e JAK32.1[1]
CYT387 JAK1Potent[2]
JAK2Potent[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a key intermediate and the subsequent biological evaluation of inhibitory activity.

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Core

The synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold, a core structure in many JAK inhibitors, can be achieved through a multi-step sequence starting from a 5-aminonicotinic acid derivative. A generalized synthetic workflow is depicted below. The initial Boc-protected aminonicotinate is first converted to a more complex intermediate which then undergoes cyclization to form the desired fused ring system.

G cluster_synthesis Generalized Synthetic Workflow A Methyl 5-(Boc-amino)nicotinate B Amide Coupling/Condensation A->B C Cyclization B->C D Pyrido[2,3-d]pyrimidin-7-one Core C->D

Caption: Generalized synthetic workflow for the Pyrido[2,3-d]pyrimidin-7-one core.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of synthesized compounds against JAK family kinases is typically determined using an in vitro kinase assay. The following is a generalized protocol:

  • Enzyme and Substrate Preparation: Recombinant human JAK enzyme (e.g., JAK3) and a suitable peptide substrate are prepared in assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (e.g., using ³³P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

G cluster_workflow In Vitro Kinase Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Compound) mix Mix Enzyme, Substrate, and Compound prep->mix initiate Initiate Reaction (Add ATP) mix->initiate incubate Incubate initiate->incubate detect Detect Phosphorylation incubate->detect analyze Analyze Data (Calculate IC50) detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Context

The therapeutic effect of the synthesized JAK inhibitors is achieved by modulating the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. The inhibitors developed from the this compound scaffold block the ATP-binding site of the JAKs, thereby preventing the phosphorylation cascade.

G cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates gene Gene Expression nucleus->gene inhibitor JAK Inhibitor (Derivative) inhibitor->jak Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of potent and selective JAK inhibitors. Its chemical properties allow for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of these enzymes. The continued exploration of derivatives from this scaffold holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives starting from Methyl 5-(tert-butoxycarbonylamino)nicotinate. This versatile building block offers multiple reaction sites for chemical modification, making it a valuable intermediate in the development of novel therapeutic agents and other functional molecules. The protocols outlined below cover key transformations of the amino and ester functionalities, as well as modifications of the pyridine ring.

I. Overview of Synthetic Strategies

This compound is a trifunctional molecule, possessing a Boc-protected amine, a methyl ester, and a pyridine ring. This structure allows for a range of derivatization strategies, which can be broadly categorized as:

  • Modification of the Amino Group: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the free amine, Methyl 5-aminonicotinate. This primary amine is a key nucleophile for a variety of subsequent reactions.

  • Direct Derivatization of the Boc-Protected Amine: Certain reactions, such as the formation of ureas, can proceed directly with the N-Boc protected starting material.

  • Modification of the Pyridine Ring: The amino group can be converted into a diazonium salt, which can then be displaced in Sandmeyer-type reactions to introduce a range of substituents. These new substituents, such as halogens, can then be used in cross-coupling reactions to form carbon-carbon bonds.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or directly converted to an amide, providing another avenue for derivatization.

  • Annulation Reactions: The functional groups on the pyridine ring can be utilized to construct fused heterocyclic systems, such as pyrazolopyridines.

Synthetic_Overview Overall Synthetic Pathways from this compound start This compound deprotected Methyl 5-aminonicotinate start->deprotected Boc Deprotection ureas Urea Derivatives start->ureas Urea Formation acid 5-(Boc-amino)nicotinic Acid start->acid Ester Hydrolysis ester_amides Amide Derivatives (from ester) start->ester_amides Direct Amidation amides Amide Derivatives deprotected->amides Acylation sulfonamides Sulfonamide Derivatives deprotected->sulfonamides Sulfonylation sec_amines Secondary Amine Derivatives deprotected->sec_amines Reductive Amination diazonium Diazonium Salt deprotected->diazonium Diazotization pyrazoles Pyrazolo[3,4-b]pyridines deprotected->pyrazoles Cyclocondensation bromo Methyl 5-bromonicotinate diazonium->bromo Sandmeyer Reaction suzuki_products 5-Aryl Nicotinate Derivatives bromo->suzuki_products Suzuki Coupling Suzuki_Workflow Workflow for Suzuki Cross-Coupling setup Combine Reactants: - Methyl 5-bromonicotinate - Arylboronic acid - Pd Catalyst - Base solvent Add Degassed Solvent setup->solvent reaction Heat and Stir solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product 5-Aryl Nicotinate Derivative purification->product

Application Notes and Protocols for Boc Deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from Methyl 5-(tert-butoxycarbonylamino)nicotinate to yield Methyl 5-aminonicotinate. The protocols described herein are based on established methodologies for Boc deprotection using acidic reagents, primarily Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of this compound is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The choice of deprotection protocol can significantly impact the yield and purity of the final product, Methyl 5-aminonicotinate. This document outlines two common and effective protocols for this transformation.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to afford the free amine and carbon dioxide.[1] The resulting amine is typically obtained as an acid salt, which can be neutralized during work-up to yield the free amine.

Key Considerations for this compound

The presence of a methyl ester group in the substrate, this compound, requires careful consideration during Boc deprotection. Strong acidic conditions and prolonged reaction times can lead to the hydrolysis of the ester functionality, resulting in the formation of the corresponding carboxylic acid as a byproduct. Therefore, monitoring the reaction progress closely and using the mildest effective conditions are crucial to maximize the yield of the desired product. For substrates with acid-labile groups, alternative milder deprotection methods may be considered.[1][3]

Data Summary

The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various aromatic amines using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). While specific data for this compound is not extensively reported, these examples provide a general guideline for expected outcomes.

ReagentSubstrate TypeSolventTemperature (°C)TimeYield (%)Reference
TFAAromatic AmineDichloromethane (DCM)Room Temp2 h~60%[4]
TFAAromatic AmineDichloromethane (DCM)Room Temp18 h87%[4]
4M HCl in DioxaneAromatic AmineDioxaneRoom Temp30 minHigh[5][6]
6N HClPiperazine DerivativeWater/EtherNot SpecifiedNot SpecifiedNot Specified[7]
Oxalyl Chloride/MeOHAromatic AmineMethanolRoom Temp1-4 h>70%[1][2]

Experimental Protocols

Two primary protocols for the Boc deprotection of this compound are detailed below. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory settings and substrate purity.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally effective method for Boc deprotection.[4]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration).

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but this can be adjusted depending on the substrate's reactivity. For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used initially.[4]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: CO₂ is evolved.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude Methyl 5-aminonicotinate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also highly effective and can sometimes offer better selectivity.[5][6]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether or other suitable organic solvent for precipitation

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[5]

  • Work-up:

    • Upon completion, the product hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration and washed with a solvent like diethyl ether.

    • Alternatively, the reaction mixture can be concentrated under reduced pressure.

    • To obtain the free amine, dissolve the residue (or the filtered solid) in water and neutralize with a base such as saturated aqueous NaHCO₃ or sodium hydroxide solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure to yield the crude Methyl 5-aminonicotinate.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start Start: this compound Reaction Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring In-process control Workup Aqueous Work-up & Neutralization Reaction->Workup Upon Completion Monitoring->Reaction Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification End End: Methyl 5-aminonicotinate Purification->End

Caption: General workflow for the Boc deprotection of this compound.

Logical Relationship of Deprotection Methods

Deprotection_Methods Target Deprotection of This compound Acidic Acidic Conditions Target->Acidic TFA Trifluoroacetic Acid (TFA) Acidic->TFA Common HCl Hydrochloric Acid (HCl) Acidic->HCl Common Other Other Mild Acidic/Lewis Acid Methods Acidic->Other Alternative

Caption: Common acidic methods for Boc deprotection.

References

Application Notes and Protocols for the Use of Methyl 5-(tert-butoxycarbonylamino)nicotinate in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a valuable building block for the incorporation of a 5-aminonicotinic acid moiety into peptide structures. This functionalized pyridine ring can introduce unique conformational constraints, serve as a scaffold for further chemical modifications, or act as a mimic of natural amino acid residues in peptidomimetic drug design. The presence of the Boc protecting group on the amino function allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). However, the electronic properties and potential steric hindrance of the pyridine ring may necessitate optimized coupling protocols to ensure high efficiency and purity of the final peptide. These application notes provide detailed protocols and considerations for the successful incorporation of this compound into peptide sequences.

Key Considerations for Peptide Coupling

The successful incorporation of this compound into a growing peptide chain depends on several factors:

  • Activation of the Carboxylic Acid: The carboxylic acid of the incoming Boc-protected amino acid must be activated to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

  • Coupling Reagents: The choice of coupling reagent is critical, especially for potentially challenging couplings. Reagents are broadly categorized into carbodiimides (e.g., DCC, DIC), and onium salts (e.g., HBTU, HATU, PyBOP). Onium salt-based reagents are often preferred for their efficiency and lower risk of side reactions.[1]

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time must be optimized to maximize coupling efficiency while minimizing side reactions like racemization.

  • Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction to ensure that all N-terminal amines have been acylated before proceeding to the next cycle. The Kaiser test is a common qualitative method for detecting free primary amines.[1]

Experimental Protocols

The following protocols are provided as a starting point for the incorporation of this compound. Optimization may be necessary depending on the specific peptide sequence and the nature of the adjacent amino acid residues.

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization

This protocol outlines the essential steps for removing the N-terminal Boc protecting group and preparing the peptide-resin for the coupling of the next amino acid.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Isopropyl alcohol (IPA)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[2]

  • Wash the resin thoroughly with DCM (3 x 1 min).

  • Wash the resin with IPA (2 x 1 min).

  • Wash the resin with DCM (3 x 1 min).

  • Neutralization: Treat the resin with 10% DIPEA in DCM or DMF for 2 minutes (repeat twice) to neutralize the trifluoroacetate salt of the N-terminal amine.[3]

  • Wash the resin with DCM (3 x 1 min).

  • Wash the resin with DMF (3 x 1 min). The resin is now ready for the coupling step.

Protocol 2: Coupling of this compound using HBTU/HOBt

This protocol utilizes the highly efficient HBTU/HOBt activating system, which is well-suited for many standard and challenging coupling reactions.

Materials:

  • Deprotected and neutralized peptide-resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents) to the solution from step 1 to activate the amino acid. The solution should change color.

  • Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using the Kaiser test. If the test is positive (indicating free amines), continue agitating and re-test every 30 minutes. If the reaction is still incomplete after 4 hours, a second coupling may be necessary (see Troubleshooting).

  • Once the Kaiser test is negative, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 3: In Situ Neutralization Coupling Protocol

This protocol combines the neutralization and coupling steps, which can be advantageous for difficult sequences by minimizing the time the deprotected amine is free and potentially susceptible to side reactions.[1][3]

Materials:

  • Boc-deprotected peptide-resin (as the trifluoroacetate salt)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Following TFA deprotection and washing as described in Protocol 1 (steps 1-5), swell the resin in DMF.

  • In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution from step 2 for activation.

  • Immediately add the activated amino acid solution to the peptide-resin (still as the TFA salt).

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress with the Kaiser test.

  • Upon completion, wash the resin as described in Protocol 2, step 6.

Data Presentation

The following table summarizes typical coupling conditions and expected outcomes for the incorporation of this compound. Actual yields and purities will vary depending on the specific peptide sequence and synthesis scale.

Coupling ReagentActivation AdditiveBaseSolventTypical Reaction TimeExpected Coupling Efficiency
HBTU HOBtDIPEADMF1-2 hours>98%
HATU -DIPEADMF1-2 hours>99%
DIC HOBt-DCM/DMF2-4 hours95-98%
PyBOP -DIPEADMF1.5-3 hours>98%

Troubleshooting

Low Coupling Efficiency (Positive Kaiser Test after extended reaction time):

  • Double Coupling: After the initial coupling time, drain the reaction vessel and repeat the coupling procedure with a fresh solution of activated this compound.[1]

  • Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents).

  • Elevate Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate, but should be used with caution to avoid potential side reactions.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the protocols.

Boc_SPPS_Deprotection_Workflow start Boc-Peptide-Resin swell Swell in DCM start->swell deprotect Treat with 50% TFA in DCM swell->deprotect wash_dcm1 Wash with DCM deprotect->wash_dcm1 wash_ipa Wash with IPA wash_dcm1->wash_ipa wash_dcm2 Wash with DCM wash_ipa->wash_dcm2 neutralize Treat with 10% DIPEA wash_dcm2->neutralize wash_dcm3 Wash with DCM neutralize->wash_dcm3 wash_dmf Wash with DMF wash_dcm3->wash_dmf end Ready for Coupling wash_dmf->end

Caption: Boc-SPPS Deprotection and Neutralization Workflow.

Peptide_Coupling_Workflow cluster_activation Amino Acid Activation aa Methyl 5-(Boc-amino)nicotinate activated_aa Activated Amino Acid aa->activated_aa Dissolve in DMF reagents Coupling Reagent (e.g., HBTU) + Additive (e.g., HOBt) reagents->activated_aa base Base (DIPEA) base->activated_aa coupling Add Activated Amino Acid to Resin Agitate 1-4h activated_aa->coupling resin Deprotected-Peptide-Resin resin->coupling monitoring Monitor with Kaiser Test coupling->monitoring monitoring->coupling Positive (Continue/Recouple) wash Wash with DMF and DCM monitoring->wash Negative end Coupled Peptide-Resin wash->end

References

Application Notes and Protocols for Amide Bond Formation with Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The construction of the amide linkage is a critical step in the synthesis of a vast array of pharmaceuticals, peptidomimetics, and other biologically active molecules. Methyl 5-(tert-butoxycarbonylamino)nicotinate is a valuable building block, incorporating a Boc-protected amine on a pyridine scaffold, which can be elaborated into diverse chemical entities.

This document provides detailed protocols and comparative data for the formation of an amide bond from this compound. The primary challenge in this transformation is the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the coupling with a primary or secondary amine. The presence of the electron-withdrawing pyridine ring can influence the reactivity of the carboxyl group. Standard peptide coupling reagents are generally effective for this transformation.

Reaction Scheme

The overall two-step process involves the saponification of the methyl ester followed by the amide coupling reaction.

Step 1: Saponification

This compound is hydrolyzed to 5-(tert-butoxycarbonylamino)nicotinic acid using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water.

Step 2: Amide Bond Formation

The resulting carboxylic acid is then coupled with a desired amine (R-NH₂) using a suitable coupling reagent and base in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to yield the final amide product.

Data Presentation: Comparison of Amide Coupling Conditions

The following table summarizes quantitative data for the amide bond formation step under various common coupling conditions. The data is representative and compiled from typical yields for similar amide coupling reactions. Actual yields may vary depending on the specific amine substrate and reaction scale.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Typical Purity (%)Key Considerations
HATU -DIPEADMF85 - 95>95Highly efficient, rapid reactions. Byproducts are water-soluble, simplifying workup.
HBTU HOBtDIPEADMF80 - 90>95Similar to HATU, very effective with minimal racemization.
EDC·HCl HOBtDIPEADCM/DMF75 - 85>90Water-soluble carbodiimide; byproducts are easily removed by aqueous workup.
DIC HOBtDIPEADCM/DMF70 - 85>90Liquid carbodiimide, easy to handle. Diisopropylurea byproduct can sometimes be difficult to remove.

Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC·HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, DIC: N,N'-Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the necessary precursor for the amide coupling reaction.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(tert-butoxycarbonylamino)nicotinic acid as a solid. The product can be used in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

This protocol details a highly efficient method for amide bond formation using HATU, a common and effective coupling reagent.

Materials:

  • 5-(tert-butoxycarbonylamino)nicotinic acid (from Protocol 1) (1.0 eq)

  • Primary or secondary amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Syringes for liquid transfer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-(tert-butoxycarbonylamino)nicotinic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This protocol provides an alternative method using the water-soluble carbodiimide EDC in conjunction with HOBt to minimize side reactions.

Materials:

  • 5-(tert-butoxycarbonylamino)nicotinic acid (from Protocol 1) (1.0 eq)

  • Primary or secondary amine (1.1 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask under an inert atmosphere

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 5-(tert-butoxycarbonylamino)nicotinic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Amide Bond Formation

Amide_Bond_Formation_Workflow start This compound saponification Saponification (LiOH, THF/MeOH/H2O) start->saponification acid 5-(tert-Butoxycarbonylamino)nicotinic Acid saponification->acid coupling Amide Coupling (Coupling Reagent, Base, Amine) acid->coupling purification Workup & Purification coupling->purification product Final Amide Product purification->product

Caption: General workflow for the two-step synthesis of amides.

Signaling Pathway of HATU-Mediated Coupling

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH Nicotinic Acid Derivative (R-COOH) ActiveEster Activated O-Acyl-isourea Intermediate RCOOH->ActiveEster + HATU + Base HATU HATU Base Base (DIPEA) Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine

Caption: Mechanism of HATU-mediated amide bond formation.

Application Notes and Protocols for the Purification of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods, including flash column chromatography and recrystallization, are designed to ensure high purity of the final product, which is critical for subsequent synthetic steps and biological assays.

Introduction

This compound is a bifunctional molecule containing a Boc-protected amine and a methyl ester on a pyridine ring. This structure makes it a valuable building block in medicinal chemistry. Impurities from the synthesis, such as unreacted starting materials or by-products, can interfere with downstream reactions and lead to the formation of unwanted side products. Therefore, effective purification is a crucial step to obtain a product of high purity and consistency. The protocols described herein are based on established methods for the purification of structurally related N-Boc protected aminopyridine esters.

Choosing a Purification Method

The choice between flash column chromatography and recrystallization depends on the nature and quantity of the impurities, as well as the scale of the purification.

  • Flash Column Chromatography is a versatile technique suitable for separating the target compound from impurities with different polarities. It is often the method of choice for complex mixtures or when a very high degree of purity is required.

  • Recrystallization is an effective method for removing small amounts of impurities from a solid product. It is particularly useful when the desired compound is crystalline and the impurities have different solubility profiles. This method is often simpler and more scalable than chromatography.

Data Presentation

The following tables summarize typical quantitative data obtained from the purification of this compound. The data presented is illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Flash Column Chromatography Purification Data

ParameterBefore PurificationAfter Purification
Appearance Yellowish Oil/SolidWhite Solid
Purity (by HPLC) ~85%>98%
Typical Yield N/A85-95%
Key Impurities Starting materials, over-alkylated byproducts<0.1% each

Table 2: Recrystallization Purification Data

ParameterBefore PurificationAfter Purification
Appearance Off-white to light yellow solidWhite crystalline solid
Purity (by HPLC) ~95%>99.5%
Typical Recovery N/A80-90%
Key Impurities Minor structurally related impuritiesNot Detected

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using a normal-phase silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, HPLC grade (for sample loading)

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, silica gel coated

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Solvent System Selection: An appropriate eluent system is crucial for good separation. A common starting point for N-Boc protected amino esters is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. A typical starting ratio is 8:2 (Hexanes:Ethyl Acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packed bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully load the sample solution onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial, less polar solvent mixture.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A gradient from 10% to 30% ethyl acetate in hexanes is often effective.

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate and visualize under a UV lamp.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a white solid.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying a solid crude product containing minor impurities.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethyl Acetate, Ethanol)

  • "Poor" solvent (e.g., Hexanes, Water)

  • Erlenmeyer flask

  • Heating plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent system for recrystallization will dissolve the compound when hot but not at room temperature, while the impurities remain soluble or insoluble at all temperatures. A binary solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Crystallization:

    • If using a binary solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to a constant weight to obtain pure, crystalline this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the purification techniques described above.

G Workflow for Flash Column Chromatography Purification cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Start with Crude Product select_solvent Select Eluent via TLC Analysis start->select_solvent pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Dissolve and Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for Flash Column Chromatography Purification.

G Workflow for Recrystallization Purification cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_antisolvent Add 'Poor' Solvent (optional) dissolve->add_antisolvent cool_slowly Slow Cooling to Room Temperature add_antisolvent->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold 'Poor' Solvent filtrate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Recrystallization Purification.

Application Notes and Protocols for Suzuki Coupling of Methyl 5-(tert-butoxycarbonylamino)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-nicotinate derivatives from Methyl 5-(tert-butoxycarbonylamino)nicotinate precursors. The Suzuki coupling is a powerful and versatile carbon-carbon bond-forming reaction widely utilized in the pharmaceutical industry due to its mild reaction conditions and high tolerance for various functional groups.[1] This protocol is designed to be a reliable starting point for the synthesis of diverse libraries of compounds that are valuable intermediates in drug discovery and development.[2]

General Reaction Scheme

The general transformation involves the coupling of a 5-bromo-nicotinate derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives with various arylboronic acids. These conditions are adaptable for derivatives such as this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[2]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[2]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802481[2]
4Various arylboronic acidsPd(dppf)Cl₂K₂CO₃DimethoxyethaneNot SpecifiedNot SpecifiedGood yields[3]
5Various arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/water (4:1)85-95Not SpecifiedModerate to good[4]

Experimental Protocols

This section details the methodologies for performing the Suzuki coupling reaction in both solution-phase and solid-phase formats.

Solution-Phase Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for similar 5-bromonicotinic acid derivatives.[1]

Materials:

  • Methyl 5-(tert-butoxycarbonylamino)-6-bromonicotinate (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Dry reaction flask (e.g., Schlenk flask)

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry reaction flask containing a magnetic stir bar, add Methyl 5-(tert-butoxycarbonylamino)-6-bromonicotinate, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction using an appropriate technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Solid-Phase Suzuki-Miyaura Coupling Protocol

This protocol is useful for the generation of compound libraries.[2]

Materials:

  • Resin-bound Methyl 5-(tert-butoxycarbonylamino)-6-bromonicotinate

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₃PO₄

  • Degassed DMF

  • Reaction vessel

  • Washing solvents (DMF, DCM, MeOH)

  • Cleavage cocktail (e.g., TFA/DCM 1:1)

Procedure:

  • Resin Swelling: Suspend the resin-bound starting material in degassed DMF in a reaction vessel.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the resin suspension and agitate for 10 minutes.

  • Reagent Addition: Add K₃PO₄ and the arylboronic acid to the mixture.

  • Inerting and Reaction: Degas the vessel with Argon for 1 minute and then shake the mixture at 80 °C for 24 hours.[2]

  • Washing: After the reaction, filter the resin and wash sequentially with DMF, DCM, and MeOH (3 times each).

  • Cleavage: Treat the resin with a cleavage cocktail to release the product from the solid support.

  • Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product. Purify as needed.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Borane R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_Borane RedElim Reductive Elimination PdII_Aryl_Borane->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Solution-Phase Suzuki Coupling

The following diagram illustrates a typical experimental workflow for the solution-phase Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow reagents Combine Reactants: Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent and Catalyst inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

References

Application Note and Protocol: A Representative Kilogram-Scale Acidic Deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific industrial-scale reaction protocol for a process utilizing Methyl 5-(tert-butoxycarbonylamino)nicotinate as a starting material is publicly available. This document provides a representative, detailed protocol for a common and logical subsequent reaction: the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield Methyl 5-aminonicotinate hydrochloride. This protocol is constructed based on established principles of chemical process scale-up and documented procedures for large-scale Boc deprotections of aromatic amines.

Introduction

This compound is a valuable intermediate in pharmaceutical and agrochemical research, often used in the synthesis of more complex molecules. A frequent and critical step in synthetic sequences involving this intermediate is the removal of the Boc protecting group to liberate the free amine. The selection of a deprotection strategy for large-scale operations must consider safety, efficiency, cost-effectiveness, and environmental impact. While various methods exist for Boc deprotection, acidic hydrolysis remains a robust and widely implemented approach in industrial settings.

This application note details a representative protocol for the kilogram-scale deprotection of this compound using a solution of hydrochloric acid in isopropanol. This method is chosen for its use of a relatively green solvent, the crystalline nature of the resulting hydrochloride salt which facilitates isolation, and the avoidance of hazardous reagents like trifluoroacetic acid (TFA).

Reaction Scheme

The deprotection reaction proceeds as follows:

This compound -> Methyl 5-aminonicotinate hydrochloride

The mechanism involves protonation of the carbamate, followed by fragmentation to the free amine, carbon dioxide, and a tert-butyl cation, which is subsequently converted to isobutylene.[1]

Data Presentation: Quantitative Protocol for 1 kg Scale

The following table outlines the materials and key parameters for the deprotection of 1.0 kg of this compound.

ParameterValueNotes
Starting Material
This compound1.0 kg (3.96 mol)---
Reagents & Solvents
Isopropanol (IPA)8.0 LA greener alternative to chlorinated solvents.
Concentrated Hydrochloric Acid (37%)1.0 L (approx. 12.0 mol)Approximately 3.0 equivalents.
Methyl tert-butyl ether (MTBE)5.0 LFor washing the product cake.
Reaction Conditions
Reaction Temperature20-25°C (initial), up to 40-45°C (exotherm)The reaction is exothermic; temperature control is crucial.
Reaction Time2-4 hoursMonitor by HPLC for complete conversion.
Work-up & Isolation
Crystallization Temperature0-5°CTo maximize product precipitation.
FiltrationNutsche filter or centrifuge---
Drying Temperature45-50°C (vacuum oven)---
Expected Outcome
ProductMethyl 5-aminonicotinate hydrochloride---
Theoretical Yield0.75 kg---
Expected Yield (Actual)0.67 - 0.71 kg (90-95%)Based on typical industrial Boc deprotections.

Experimental Protocol: Kilogram-Scale Deprotection

Safety Precautions: This procedure involves the use of a corrosive strong acid (HCl) and the evolution of a flammable gas (isobutylene). The reaction should be performed in a well-ventilated reactor with appropriate off-gas scrubbing capabilities.[1] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.

  • Reactor Setup:

    • Charge a 20 L glass-lined reactor with 1.0 kg (3.96 mol) of this compound.

    • Add 8.0 L of isopropanol (IPA) to the reactor and stir to form a slurry.

  • Reagent Addition:

    • Slowly add 1.0 L of concentrated hydrochloric acid (37%) to the stirred slurry over a period of 60-90 minutes.

    • Maintain the internal temperature between 20-30°C during the addition using a cooling jacket. An initial exotherm is expected.[1]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at ambient temperature. The temperature may rise to 40-45°C.

    • Monitor the reaction progress every 30-60 minutes by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <1% remaining). The reaction is generally complete within 2-4 hours.

  • Product Isolation:

    • Once the reaction is complete, cool the mixture to 0-5°C and stir for at least 1 hour to promote crystallization of the hydrochloride salt.

    • Filter the resulting solid product using a Nutsche filter or a centrifuge.

    • Wash the filter cake with cold (0-5°C) methyl tert-butyl ether (MTBE) (2 x 2.5 L) to remove residual acid and impurities.

  • Drying:

    • Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.

Mandatory Visualizations

Scale_Up_Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product charge_reagents Charge Reactor: 1. This compound 2. Isopropanol add_hcl Slow Addition of conc. HCl (Maintain T < 30°C) charge_reagents->add_hcl Begin Reaction stir_react Stir and Monitor (2-4h, T may rise to 45°C) add_hcl->stir_react monitor HPLC Analysis (<1% Starting Material) stir_react->monitor cool_crystallize Cool to 0-5°C (Crystallization) monitor->cool_crystallize Reaction Complete filter_product Filter Product cool_crystallize->filter_product wash_cake Wash with cold MTBE filter_product->wash_cake dry_product Dry under Vacuum (45-50°C) wash_cake->dry_product final_product Methyl 5-aminonicotinate hydrochloride dry_product->final_product

Caption: Workflow for kilogram-scale Boc deprotection.

Note: The successful scale-up of any chemical process requires careful consideration of heat transfer, mass transfer, and safety at the intended scale. A thorough risk assessment should be conducted prior to implementation. This protocol serves as a guideline and may require optimization based on the specific equipment and purity requirements.

References

Application Notes and Protocols for Monitoring Reactions of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving Methyl 5-(tert-butoxycarbonylamino)nicotinate. The protocols herein describe the use of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for qualitative and quantitative analysis of reaction progress.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate monitoring of its reactions, such as deprotection of the Boc group or hydrolysis of the methyl ester, is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document outlines reliable analytical methods for real-time and offline monitoring of reactions involving this compound.

Analytical Methods Overview

A summary of the recommended analytical techniques for monitoring reactions of this compound is presented below.

Technique Application Information Obtained Speed Cost
Thin-Layer Chromatography (TLC) Rapid reaction progress monitoring, purity assessment.Qualitative assessment of the presence of starting material, products, and byproducts.FastLow
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion, purity determination.Quantitative data on the concentration of reactants and products.ModerateMedium
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, quantitative analysis of reaction mixtures.Detailed structural information and quantification of components.[1][2]SlowHigh
Mass Spectrometry (MS) Confirmation of product identity, impurity identification.Molecular weight of reaction components.FastMedium-High

Thin-Layer Chromatography (TLC)

TLC is an inexpensive and rapid method for monitoring the progress of a reaction by separating the starting material from the product based on polarity.[3] For the conversion of this compound to its deprotected form (Methyl 5-aminonicotinate), a significant change in polarity is expected, making TLC an ideal monitoring tool.[3]

Experimental Protocol
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the dissolved reaction mixture, a co-spot (reaction mixture and starting material), and the starting material as a reference on the TLC plate.

  • Development: Develop the plate in a chamber saturated with an appropriate mobile phase. A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes.[3]

  • Visualization: Visualize the spots under UV light at 254 nm. The consumption of the starting material and the appearance of the product spot can be observed over time.

Data Presentation

The progress of the reaction can be qualitatively assessed by the relative intensity of the spots. The Retention Factor (Rf) for each spot should be calculated.

Compound Expected Rf Value (30:70 Ethyl Acetate/Hexane) Observations
This compound (Starting Material)~0.6Spot will diminish as the reaction proceeds.
Methyl 5-aminonicotinate (Product)~0.2Spot will appear and intensify as the reaction proceeds.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_sample Prepare Reaction Sample prep_chamber->prep_sample spot_plate Spot Plate prep_sample->spot_plate develop Develop Plate spot_plate->develop dry Dry Plate develop->dry visualize Visualize under UV dry->visualize calculate Calculate Rf Values visualize->calculate

Caption: Workflow for TLC analysis of reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative monitoring of reactions involving Boc-protected compounds.[4][5] It allows for the determination of the percentage conversion of the starting material and the formation of the product.

Experimental Protocol
  • System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture at different time points. Quench the reaction if necessary and dilute the sample with the mobile phase.[4]

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The area under each peak corresponds to the relative concentration of the component.

Data Presentation
Compound Retention Time (min) UV Detection (nm)
This compound~12.5254
Methyl 5-aminonicotinate~5.2254

The percentage conversion can be calculated using the following formula: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis aliquot Take Reaction Aliquot quench Quench Reaction aliquot->quench dilute Dilute Sample quench->dilute inject Inject Sample dilute->inject run Run HPLC Method inject->run detect Detect by UV run->detect integrate Integrate Peaks detect->integrate calculate Calculate % Conversion integrate->calculate

Caption: Workflow for quantitative HPLC monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures without the need for chromatographic separation.[2][6] Both ¹H and ¹³C NMR can be employed to monitor the reaction progress.

Experimental Protocol
  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to monitor are the tert-butyl protons of the Boc group and the aromatic protons.

  • Data Analysis: The disappearance of the signal for the tert-butyl group at ~1.5 ppm and the appearance of a new signal for the amino group protons can be used to monitor the deprotection reaction. The relative integration of the product and starting material signals can provide the reaction conversion.[2]

Data Presentation
Compound Key ¹H NMR Signal (CDCl₃, δ ppm) Observation
This compound1.55 (s, 9H, -C(CH₃)₃)Signal decreases over time.
Methyl 5-aminonicotinate4.10 (br s, 2H, -NH₂)Signal appears and increases over time.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis aliquot Take Reaction Aliquot evaporate Evaporate Solvent aliquot->evaporate dissolve Dissolve in Deuterated Solvent evaporate->dissolve acquire Acquire Spectrum dissolve->acquire process Process Data acquire->process integrate Integrate Key Signals process->integrate determine Determine Conversion integrate->determine

Caption: Workflow for NMR-based reaction monitoring.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular weight of the starting material, product, and any intermediates or byproducts.[1][7] It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the reaction aliquot in a suitable solvent like methanol or acetonitrile.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI).

  • Data Analysis: Analyze the mass spectrum for the molecular ions ([M+H]⁺) of the expected compounds.

Data Presentation
Compound Molecular Formula Calculated Monoisotopic Mass Observed [M+H]⁺
This compoundC₁₂H₁₆N₂O₄252.11253.12
Methyl 5-aminonicotinateC₇H₈N₂O₂152.06153.07

Logical Relationship Diagram

MS_Logic cluster_input Inputs cluster_process Process cluster_output MS Analysis SM Starting Material (m/z = 253.12) Reaction Chemical Reaction (e.g., Deprotection) SM->Reaction Prod Product (m/z = 153.07) Reaction->Prod MS_SM Monitor Decrease of m/z 253.12 Reaction->MS_SM MS_Prod Monitor Increase of m/z 153.07 Reaction->MS_Prod

Caption: Logical flow for MS-based reaction confirmation.

References

Application Notes: Methyl 5-(tert-butoxycarbonylamino)nicotinate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a key heterocyclic building block employed in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique trifunctional nature, featuring a pyridine ring, a protected amine, and a methyl ester, offers medicinal chemists a versatile scaffold for constructing molecules with diverse pharmacological activities. The Boc-protected amine at the 5-position allows for selective deprotection and subsequent functionalization, while the methyl nicotinate core can be strategically modified, most notably through the reduction of the pyridine ring to a piperidine structure. This transformation is particularly relevant in the development of antagonists for the C5a receptor (C5aR), a G protein-coupled receptor implicated in a range of inflammatory diseases.

Application in the Synthesis of C5aR Antagonists

One of the most promising applications of this compound and its analogs is in the synthesis of C5a receptor antagonists. The complement fragment C5a is a potent inflammatory mediator, and its receptor, C5aR, is a key target for therapeutic intervention in autoimmune and inflammatory disorders. The synthesis of C5aR antagonists, such as the FDA-approved drug Avacopan (CCX168), often involves a core piperidine scaffold.[1][2][3]

A plausible synthetic strategy leverages the reduction of a substituted nicotinate to the corresponding piperidine derivative. A technical disclosure has outlined a process where a similar compound, Ethyl 2-(4-tert-butoxycarbonyl)amino)phenyl)nicotinate, is reduced using palladium on carbon or Raney nickel to yield the corresponding piperidine-3-carboxylate, a key intermediate for C5aR antagonists. This strongly suggests that this compound can serve as a valuable precursor for the synthesis of novel piperidine-containing APIs targeting C5aR.

Key Synthetic Transformation: Reduction of the Pyridine Ring

The pivotal step in utilizing this compound as a building block for C5aR antagonists is the catalytic hydrogenation of the pyridine ring to a piperidine ring. This transformation converts the flat, aromatic core into a three-dimensional saturated heterocycle, which is often crucial for optimal binding to the target receptor.

General Reaction Scheme:

Various catalysts and reaction conditions can be employed for this reduction, with the choice often depending on the desired stereoselectivity and the presence of other functional groups.

CatalystHydrogen PressureSolventTemperatureReaction TimeYieldPurityReference
Palladium on Carbon (Pd/C)50-100 psiMethanol, EthanolRoom Temperature12-24 hGood to ExcellentHighGeneral Knowledge
Raney Nickel (Ra-Ni)50-100 psiMethanol, EthanolRoom Temperature12-24 hGood to ExcellentHighGeneral Knowledge
Platinum(IV) oxide (PtO₂)50-100 psiAcetic Acid, EthanolRoom Temperature12-24 hHighHighGeneral Knowledge
Rhodium on Alumina (Rh/Al₂O₃)50-100 psiMethanol, EthanolRoom Temperature12-24 hHighHighGeneral Knowledge

Note: The data in this table represents typical conditions for the reduction of substituted pyridines and may require optimization for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Palladium on Carbon

This protocol describes a general procedure for the reduction of the pyridine ring to a piperidine ring using palladium on carbon as the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel several times with an inert gas (e.g., nitrogen) to remove any air.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate.

  • The crude product may be purified further by column chromatography on silica gel if necessary.

Signaling Pathway and Experimental Workflow

The development of APIs targeting the C5a receptor necessitates a thorough understanding of its signaling cascade and the experimental workflow for screening and validation.

C5a Receptor Signaling Pathway

C5a binding to its G protein-coupled receptor, C5aR1, on the surface of immune cells like neutrophils and macrophages, triggers a cascade of intracellular events.[4][5][6] This leads to the activation of various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, culminating in a pro-inflammatory response characterized by chemotaxis, degranulation, and the release of inflammatory cytokines.[4][7]

C5aR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binding G_protein Gαi/Gq C5aR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Inflammatory_response Pro-inflammatory Response (Chemotaxis, Degranulation, Cytokine Release) PKC->Inflammatory_response Ca_release->Inflammatory_response Akt Akt PI3K->Akt Akt->Inflammatory_response MAPK_pathway->Inflammatory_response

Caption: C5a Receptor Signaling Cascade.

Experimental Workflow for API Development

The development of a C5aR antagonist from a building block like this compound follows a structured workflow, from initial synthesis to biological validation.

API_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_validation In Vivo Validation Building_Block This compound Reduction Reduction of Pyridine Ring Building_Block->Reduction Piperidine_Intermediate Piperidine Intermediate Reduction->Piperidine_Intermediate Functionalization Further Functionalization Piperidine_Intermediate->Functionalization API_Candidate API Candidate Functionalization->API_Candidate Binding_Assay Receptor Binding Assay (e.g., Radioligand Binding) API_Candidate->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay Animal_Model Animal Model of Inflammation Functional_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD

Caption: API Development Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis typically involves the protection of the amino group of methyl 5-aminonicotinate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A common procedure involves reacting methyl 5-aminonicotinate hydrochloride with Boc₂O, triethylamine (TEA), and a catalytic amount of 4-(dimethylaminopyridine) (DMAP) in a suitable solvent like dichloromethane (DCM).[1]

Q2: My reaction is not going to completion. What are the possible causes and solutions?

Incomplete reaction is a common issue in this synthesis.[1]

  • Issue: Insufficient reactivity of the amine.

    • Solution: The use of a catalyst like DMAP can significantly accelerate the reaction rate.[2] However, be aware that DMAP can also promote side reactions.[2][3]

  • Issue: Inadequate amount of Boc₂O or base.

    • Solution: Ensure you are using a sufficient excess of Boc₂O (typically 1.1 to 1.5 equivalents) and base (1.2 to 2.0 equivalents of a non-nucleophilic base like TEA or DIPEA).[4]

  • Issue: Poor solubility of the starting material.

    • Solution: Choose a solvent system in which the methyl 5-aminonicotinate starting material is soluble. Dichloromethane or a mixture of tetrahydrofuran (THF) and water are common choices.[1][4]

Q3: I am observing a side product with a higher molecular weight than my desired product. What could it be?

A common side reaction is the formation of the di-Boc protected product, where the Boc group is attached twice to the nitrogen atom. This is more likely to occur with highly reactive amines or when a catalyst like DMAP is used.[3]

  • Troubleshooting:

    • Reduce Catalyst: If using DMAP, try reducing the amount or omitting it altogether.

    • Control Stoichiometry: Use a controlled amount of Boc₂O (closer to 1.0-1.2 equivalents).[3]

    • Monitor Reaction: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the main product has formed.

Q4: My final product seems to have hydrolyzed back to the carboxylic acid. How can I prevent this?

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(tert-butoxycarbonylamino)nicotinic acid, can occur, particularly during the work-up steps if conditions are too acidic or basic for an extended period or at elevated temperatures.

  • Troubleshooting:

    • Neutral Work-up: During the aqueous work-up, carefully neutralize the reaction mixture to a pH of around 7.

    • Low Temperature: Perform the neutralization and extraction steps at a low temperature (e.g., in an ice bath) to minimize hydrolysis.

    • Prompt Extraction: Do not let the reaction mixture sit for extended periods under acidic or basic aqueous conditions.

Q5: I suspect the formation of urea or isocyanate byproducts. How can I confirm and mitigate this?

The use of DMAP as a catalyst in Boc protection can sometimes lead to the formation of isocyanates, which can then react with the starting amine to form urea byproducts.[5]

  • Confirmation: These byproducts can be identified by techniques like LC-MS, as they will have distinct molecular weights.

  • Mitigation:

    • Avoid DMAP: If urea formation is a significant issue, consider running the reaction without DMAP, although this may require longer reaction times.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes suppress the formation of these byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.Increase reaction time, consider adding a catalytic amount of DMAP, or ensure adequate stoichiometry of reagents.[1]
Product loss during work-up.Ensure proper pH adjustment during extraction and use a suitable extraction solvent.
Multiple Spots on TLC Presence of starting material.See "Incomplete reaction" above.
Formation of di-Boc product.Reduce the amount of Boc₂O and/or DMAP.[3]
Formation of hydrolyzed acid.Perform a milder work-up at a lower temperature.
Formation of urea byproducts.Avoid or reduce the amount of DMAP catalyst.[5]
Product is an oil, not a solid Presence of impurities.Purify the product using column chromatography.
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: To a solution of methyl 5-aminonicotinate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (TEA) (1.5 equivalents).

  • Catalyst and Reagent Addition: Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (e.g., 0.05 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 20 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Wash the reaction mixture with water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol )
Methyl 5-aminonicotinateC₇H₈N₂O₂152.15
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25
This compoundC₁₂H₁₆N₂O₄252.27

Table 2: Common Side Products and Their Properties

Side Product Molecular Formula Molecular Weight ( g/mol ) Notes
Methyl 5-(di-tert-butoxycarbonylamino)nicotinateC₁₇H₂₄N₂O₆352.38Di-Boc protected product
5-(tert-butoxycarbonylamino)nicotinic acidC₁₁H₁₄N₂O₄238.24Hydrolysis product
Urea byproductC₁₅H₁₉N₃O₅321.33Example: from reaction of isocyanate with starting material

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 5-aminonicotinate HCl in DCM add_tea Add Triethylamine (TEA) start->add_tea add_dmap_boc Add DMAP (cat.) and Boc₂O add_tea->add_dmap_boc stir Stir at Room Temperature (20h) add_dmap_boc->stir monitor Monitor by TLC stir->monitor wash_water Wash with Water monitor->wash_water extract Extract with DCM wash_water->extract combine_dry Combine Organic Layers & Dry (Na₂SO₄) extract->combine_dry concentrate Concentrate in vacuo combine_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete Incomplete Reaction start->incomplete diboc Di-Boc Formation start->diboc hydrolysis Ester Hydrolysis start->hydrolysis urea Urea Formation start->urea sol_incomplete Increase reaction time Add catalyst (DMAP) Check stoichiometry incomplete->sol_incomplete sol_diboc Reduce Boc₂O amount Reduce/omit DMAP diboc->sol_diboc sol_hydrolysis Mild, cold work-up Neutral pH hydrolysis->sol_hydrolysis sol_urea Avoid/reduce DMAP Lower reaction temperature urea->sol_urea

Caption: Troubleshooting logic for common side reactions in the synthesis.

References

Technical Support Center: Optimizing Reactions of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-(tert-butoxycarbonylamino)nicotinate. Our aim is to help you improve reaction yields and overcome common challenges encountered during the synthesis and subsequent reactions of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and use of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield During Boc Protection of Methyl 5-Aminonicotinate

Potential CauseRecommended Solution
Incomplete Reaction: The nucleophilicity of the amino group on the pyridine ring may be lower than anticipated.- Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. - Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring closely for potential side product formation. - Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
Suboptimal Base: The base used may not be strong enough to effectively deprotonate the amine or neutralize the acid byproduct.- Choice of Base: Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). - Stoichiometry: Ensure at least one equivalent of base is used, particularly if the starting material is an amine salt.
Di-Boc Protection: The primary amine is protected twice by the Boc group.- Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc₂O). - Lower Temperature: Running the reaction at a lower temperature can improve selectivity for mono-protection.
Difficult Work-up: Emulsion formation or difficulty in separating the product from excess reagents.- Break Emulsions: Add brine (saturated NaCl solution) during the aqueous work-up to help break up emulsions. - Purification: Utilize column chromatography on silica gel to separate the product from unreacted starting material and byproducts.

Issue 2: Unexpected Hydrolysis of the Methyl Ester Group

Potential CauseRecommended Solution
Acidic or Basic Conditions: The methyl ester is susceptible to hydrolysis under strong acidic or basic conditions.- Neutral Conditions: Whenever possible, perform subsequent reactions under neutral or near-neutral pH conditions. - Mild Reagents: For Boc deprotection, consider milder acidic conditions (e.g., 4M HCl in dioxane for a shorter duration) over stronger acids like neat TFA if ester hydrolysis is a concern.[1]
Prolonged Reaction Times in Protic Solvents: Extended heating in aqueous or alcoholic solvents can lead to ester hydrolysis.- Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. - Monitor Reaction Progress: Avoid unnecessarily long reaction times by closely monitoring the reaction's progress.

Issue 3: Low Yield in Suzuki-Miyaura Coupling Reactions

Potential CauseRecommended Solution
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.- Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium center and promote the catalytic cycle. - Catalyst Loading: A slightly higher catalyst loading may be necessary to compensate for some catalyst deactivation.
Poor Solubility of Reagents: The boronic acid or the nicotinate derivative may have poor solubility in the reaction solvent.- Solvent System: Use a solvent mixture, such as toluene/water or dioxane/water, to ensure all components are sufficiently soluble.
Suboptimal Base: The choice and amount of base are crucial for the transmetalation step.- Base Selection: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base may need to be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common synthetic route involves a two-step process:

  • Esterification: Conversion of 5-aminonicotinic acid to Methyl 5-aminonicotinate. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[2][3][4]

  • Boc Protection: Protection of the amino group of Methyl 5-aminonicotinate using Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[5]

Q2: How can I effectively purify this compound?

A2: Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective in separating the desired product from the starting amine, excess Boc₂O, and any byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: Can the Boc group be removed without hydrolyzing the methyl ester?

A3: Yes, selective deprotection is possible. Using milder acidic conditions, such as 4M HCl in an anhydrous solvent like dioxane or ethyl acetate, can often cleave the Boc group while leaving the methyl ester intact.[1] It is advisable to carefully monitor the reaction to avoid prolonged exposure to acidic conditions.

Q4: What are the key parameters to control for a successful Suzuki-Miyaura coupling with this substrate?

A4: For a successful Suzuki-Miyaura coupling, it is important to carefully select the palladium catalyst and ligand, the base, and the solvent system. Due to the presence of the pyridine nitrogen, using bulky electron-rich ligands is often beneficial.[6] Ensuring all reagents are soluble and the reaction is performed under an inert atmosphere are also critical for achieving high yields.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry transformations.

Step 1: Esterification of 5-Aminonicotinic Acid

  • Suspend 5-aminonicotinic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 5-aminonicotinate.

Step 2: Boc Protection of Methyl 5-Aminonicotinate

  • Dissolve Methyl 5-aminonicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add triethylamine (1.1 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute aqueous solution of citric acid, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterValue
Esterification Reactants 5-Aminonicotinic acid, Methanol, Thionyl Chloride
Boc Protection Reactants Methyl 5-aminonicotinate, Boc₂O, Triethylamine
Typical Solvents Methanol, THF, DCM, Ethyl Acetate
Typical Reaction Temperature 0 °C to Room Temperature
Purification Method Flash Column Chromatography

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_boc_protection Step 2: Boc Protection start 5-Aminonicotinic Acid reagents1 MeOH, SOCl₂ start->reagents1 product1 Methyl 5-aminonicotinate reagents1->product1 reagents2 Boc₂O, TEA product1->reagents2 product2 This compound reagents2->product2

Caption: Synthesis workflow for this compound.

Suzuki_Coupling_Workflow start This compound catalyst Pd Catalyst, Ligand, Base start->catalyst boronic_acid Aryl Boronic Acid boronic_acid->catalyst product Coupled Product catalyst->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the Boc deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this compound?

A1: Incomplete deprotection of this specific substrate can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration : The electron-withdrawing nature of the pyridine ring and the methyl nicotinate group can make the Boc group more resistant to cleavage. Standard conditions may not be sufficient for complete removal.

  • Inadequate Reaction Time or Temperature : The deprotection of electron-deficient anilines and related compounds can be slower than for electron-rich or aliphatic amines. Insufficient reaction time is a common cause of incomplete conversion.

  • Reagent Quality : Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can reduce its effective acidity, leading to a slower or incomplete reaction.

  • Substrate Solubility : Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and impede the reaction.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Several methods can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC) : This is a quick and effective way to visualize the disappearance of the starting material and the appearance of the more polar product, methyl 5-aminonicotinate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique can confirm the consumption of the starting material and the formation of the product by monitoring their respective molecular weights.

  • ¹H NMR Spectroscopy : The disappearance of the characteristic singlet peak of the tert-butyl group around 1.5 ppm in the ¹H NMR spectrum is a definitive indicator of Boc group removal.

Q3: What are the potential side reactions during the Boc deprotection of this compound?

A3: The primary side reactions to be aware of are:

  • Hydrolysis of the Methyl Ester : Under strong acidic conditions, particularly in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-aminonicotinic acid).

  • tert-Butylation : The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate the aromatic ring or the newly formed amine. However, this is less common on electron-deficient rings.

Q4: Should I use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for the deprotection?

A4: Both TFA and HCl are effective reagents for Boc deprotection. The choice often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups.[1]

  • TFA is often used in a solution with dichloromethane (DCM) and is highly effective. The resulting trifluoroacetate salt can sometimes be oily and difficult to handle.[1]

  • HCl in dioxane is also a very common and effective reagent, often yielding a crystalline hydrochloride salt that can be easily isolated by filtration.[1][2][3][4]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptom: TLC/LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time. The ¹H NMR spectrum of the crude product shows a persistent singlet at ~1.5 ppm.

Possible Cause Suggested Solution
Insufficient Acid Strength/Concentration Increase the concentration of the acid. For TFA, a 50% solution in DCM or even neat TFA can be used. For HCl, 4M in dioxane is a standard concentration.
Inadequate Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals (e.g., every hour).
Low Reaction Temperature While most Boc deprotections are run at room temperature, gentle warming (e.g., to 40 °C) can sometimes be beneficial for stubborn substrates. Proceed with caution to avoid side reactions.
Poor Reagent Quality Use fresh, anhydrous TFA and solvents. Ensure that the HCl in dioxane solution has not degraded.
Issue 2: Formation of Side Products

Symptom: TLC shows multiple spots, and LC-MS analysis reveals masses corresponding to byproducts such as the hydrolyzed carboxylic acid.

Possible Cause Suggested Solution
Ester Hydrolysis Ensure anhydrous conditions by using dry solvents and fresh reagents. Minimize the reaction time as much as possible once the deprotection is complete.
tert-Butylation While less likely with this substrate, adding a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture can trap the tert-butyl cation.

Data Presentation: Comparison of Standard Deprotection Conditions

The following table summarizes typical starting conditions for the Boc deprotection of aromatic amines. Optimization may be required for this compound.

Parameter Trifluoroacetic Acid (TFA) Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[1]4M in 1,4-Dioxane[1][2][3][4]
Typical Reaction Time 30 minutes to 4 hours[1][5]30 minutes to 2 hours[1][6]
Typical Temperature Room TemperatureRoom Temperature
Typical Yield High to quantitative[1]High to quantitative[1]
Product Form Trifluoroacetate salt (often an oil)[7]Hydrochloride salt (often a crystalline solid)[7]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Add TFA (typically 5-10 equivalents, or a 20-50% v/v solution of TFA in DCM).[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1][5]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the free amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Filtration apparatus

Procedure:

  • Suspend or dissolve this compound in 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[1][6]

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain methyl 5-aminonicotinate hydrochloride.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Incomplete Deprotection check_sm Reaction Monitoring (TLC/LC-MS) Shows Remaining Starting Material? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes complete Reaction Complete check_sm->complete No increase_time Increase Reaction Time (e.g., add 2-4 hours) incomplete->increase_time increase_acid Increase Acid Concentration (e.g., 50% TFA or neat TFA) incomplete->increase_acid check_reagents Check Reagent Quality (Use fresh, anhydrous reagents) incomplete->check_reagents consider_warming Consider Gentle Warming (e.g., to 40°C) incomplete->consider_warming increase_time->check_sm Re-evaluate increase_acid->check_sm Re-evaluate check_reagents->check_sm Re-evaluate consider_warming->check_sm Re-evaluate check_side_products Side Products Observed? complete->check_side_products hydrolysis Ester Hydrolysis Suspected check_side_products->hydrolysis Yes workup Proceed to Work-up check_side_products->workup No use_anhydrous Ensure Anhydrous Conditions & Minimize Reaction Time hydrolysis->use_anhydrous use_anhydrous->workup

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

preventing byproduct formation in nicotinic acid ester functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the functionalization of nicotinic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fischer esterification of nicotinic acid and its derivatives?

A1: During Fischer esterification, which typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, several side reactions can occur. The most prevalent include:

  • Decarboxylation: At elevated temperatures, nicotinic acids can decarboxylate. For instance, prolonged heating of 6-methylnicotinic acid can lead to the formation of 2-methylpyridine.[1]

  • Incomplete Reaction: The esterification reaction is an equilibrium process. Insufficient reaction time, inadequate catalyst amount or activity, or a stoichiometric amount of alcohol can lead to low yields of the desired ester.[1][2]

  • Hydrolysis: The water formed during the reaction can hydrolyze the ester product back to the carboxylic acid, reducing the overall yield.[2]

  • Formation of Colored Impurities: High reaction temperatures can lead to the decomposition of starting materials or products, resulting in a dark-colored reaction mixture.[2]

Q2: When using activating agents like dicyclohexylcarbodiimide (DCC) for esterification, what is a major byproduct and how can it be minimized?

A2: A significant byproduct in DCC-mediated esterification is the formation of N-acyl-N,N'-dicyclohexylurea. This occurs through the rearrangement of the intermediate O-acylisourea. To minimize this, performing the reaction in chlorinated solvents like dichloromethane (CH2Cl2) can be effective.[3] The use of additives like N-hydroxysuccinimide (NHS) or 4-(dimethylamino)pyridine (DMAP) can also improve the reaction efficiency and reduce the formation of the N-acylurea byproduct.

Q3: Can the pyridine nitrogen be alkylated during esterification?

A3: N-alkylation of the pyridine ring is a potential side reaction, particularly when using strong alkylating agents. For example, when using methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI), N-methylation can become a significant side reaction if the conditions are not carefully controlled.[1] However, during a standard Fischer esterification under acidic conditions, the pyridine nitrogen is protonated by the strong acid catalyst. This deactivates it towards electrophilic attack, making N-alkylation a less common issue in this specific reaction.[1]

Q4: My reaction mixture turned dark brown/black at high temperatures. What is the likely cause and how can I prevent it?

A4: Dark coloration or the formation of colored impurities in the reaction mixture is often a sign of decomposition at high reaction temperatures.[2] Side reactions involving the pyridine ring can also contribute to this issue. To prevent this, it is advisable to:

  • Lower the reaction temperature and potentially use a more efficient catalyst to compensate for the slower reaction rate.[2]

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]

  • Ensure the purity of the starting materials, as impurities can sometimes catalyze decomposition.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield of Desired Ester 1. Incomplete reaction.[1] 2. Hydrolysis of the ester product.[1] 3. Insufficient catalyst.[2] 4. Presence of water in the reaction mixture.[2]1. Increase reaction time and monitor progress by TLC. Use an excess of the alcohol to drive the equilibrium towards the product.[1][2] 2. Remove water as it is formed using a Dean-Stark trap or molecular sieves.[2] 3. Increase the catalyst loading incrementally.[2] 4. Use anhydrous alcohol and solvents.[2]
Presence of Decarboxylation Byproduct (e.g., 2-Methylpyridine) 1. High reaction temperature.[1] 2. Prolonged reaction time.[1]1. Reduce the reaction temperature.[1] 2. Shorten the reaction time and monitor for completion.[1]
Formation of N-Methylated Byproduct 1. Use of strong methylating agents (e.g., dimethyl sulfate).[1]1. Optimize reaction conditions by using a milder methylating agent if possible. 2. Carefully control the stoichiometry of the methylating agent and the reaction temperature.[1]
Presence of Diester Impurity 1. Impurity in the starting material (e.g., isocinchomeronic acid).[1]1. Purify the starting nicotinic acid by recrystallization before esterification.[1] 2. Separate the diester from the desired monoester by column chromatography or fractional distillation after the reaction.[1]
Formation of Insoluble Solid (Potential Polymer) 1. High temperatures promoting intermolecular reactions.[2]1. Reduce the reaction temperature.[2] 2. Adjust the concentration to favor intramolecular esterification.[2]

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid

This protocol describes the synthesis of methyl 6-methylnicotinate using Fischer esterification, with measures to minimize common byproducts.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 6-methylnicotinic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude methyl 6-methylnicotinate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Esterification using Pyridine-2-carboxylic Anhydride

This method is suitable for the esterification of alcohols under milder conditions.

Materials:

  • Alcohol

  • Pyridine-2-carboxylic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol and a catalytic amount of DMAP in anhydrous DCM.

  • Add Pyridine-2-carboxylic Anhydride to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired ester from the picolinic acid byproduct.[4]

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 6-Methylnicotinic Acid + Methanol catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor concentrate Concentrate monitor->concentrate neutralize Neutralize (NaHCO₃) concentrate->neutralize extract Extract (Ethyl Acetate) neutralize->extract wash_dry Wash & Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate crude Crude Product evaporate->crude purify Column Chromatography or Recrystallization crude->purify final Pure Methyl 6-Methylnicotinate purify->final

Caption: Workflow for the Fischer esterification of 6-methylnicotinic acid.

Byproduct_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue Detected (e.g., Low Yield, Impurities) cause1 Incomplete Reaction issue->cause1 cause2 Side Reaction (e.g., Decarboxylation) issue->cause2 cause3 Decomposition issue->cause3 cause4 Starting Material Impurity issue->cause4 sol1 Optimize Reaction Time/ Use Excess Alcohol cause1->sol1 sol2 Adjust Temperature/ Time cause2->sol2 sol3 Lower Temperature/ Inert Atmosphere cause3->sol3 sol4 Purify Starting Material cause4->sol4 result Successful Functionalization sol1->result Improved Yield sol2->result Reduced Byproduct sol3->result Cleaner Reaction sol4->result Higher Purity

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving Methyl 5-(tert-butoxycarbonylamino)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening experiments with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For well-established and highly efficient catalyst systems, the loading can often be reduced to 0.5-1 mol%.[1] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.[1]

Q2: Will increasing the catalyst loading always improve the reaction yield?

A2: Not necessarily. While a higher catalyst loading can sometimes accelerate a sluggish reaction, excessively high concentrations can lead to unfavorable outcomes. These may include the formation of side products, such as homocoupled dimers, and complications in product purification due to residual catalyst.[2] Overly high catalyst concentrations can also lead to the formation of palladium black, which is indicative of catalyst decomposition.[1] Therefore, optimization is key to identifying the most efficient catalyst concentration that maximizes yield without promoting side reactions.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand plays a critical role in stabilizing the active palladium catalyst and influencing its reactivity.[1] Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of electron-deficient substrates like derivatives of nicotinic acid.[1] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1]

Q4: What are the common signs of catalyst deactivation or decomposition?

A4: A common visual indicator of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This signifies that the active Pd(0) catalyst has agglomerated and precipitated from the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]

Q5: Can the Boc-protecting group on the amine interfere with the cross-coupling reaction?

A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under most cross-coupling conditions. However, under strongly basic or highly elevated temperature conditions, some lability might be observed. It is always advisable to monitor for any deprotection during the reaction.

Troubleshooting Guides

Problem 1: Low to No Yield

Possible Causes & Solutions

  • Inactive Catalyst:

    • Solution: Use a fresh, high-quality palladium catalyst. Consider employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that is more stable and efficient at generating the active species. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if it improves conversion.[1]

  • Inappropriate Ligand:

    • Solution: The chosen ligand may not be suitable for the electron-deficient nature of the nicotinate substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.

  • Ineffective Base:

    • Solution: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[3] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.[2]

  • Oxygen Sensitivity:

    • Solution: The active Pd(0) catalyst is sensitive to oxidation.[4] Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by the freeze-pump-thaw method.[3] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Low Reaction Temperature:

    • Solution: Cross-coupling reactions with electron-deficient aryl halides often require elevated temperatures. Gradually increase the reaction temperature in increments of 10-20 °C.

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

  • Homocoupling:

    • Solution: This side reaction can be promoted by the presence of oxygen or by high catalyst concentrations.[2] Rigorously degas the reaction mixture and consider decreasing the catalyst loading.

  • Protodeboronation (in Suzuki Coupling):

    • Solution: This occurs when the boronic acid decomposes before it can participate in the cross-coupling. This can be influenced by the base and the presence of water.[5] Ensure you are using anhydrous solvents and a dry base. Using a boronic ester (e.g., a pinacol ester) can also enhance stability.[5]

  • Dehalogenation:

    • Solution: The starting aryl halide is reduced to the corresponding arene. This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.

Data Presentation: Typical Starting Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions with substrates analogous to this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pre-catalysts like Pd(OAc)₂ require in-situ reduction.
Catalyst Loading 1 - 5 mol%Start with 2-3 mol% for initial screening.[1]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppfBulky, electron-rich ligands are often superior.[1]
Ligand to Pd Ratio 1:1 to 4:1Typically 2:1 for monodentate ligands.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFStronger bases like K₃PO₄ or Cs₂CO₃ may be needed.[1]
Solvent Toluene, Dioxane, THF, DMF (often with water)Must be anhydrous and deoxygenated.
Temperature 80 - 120 °CAryl bromides and chlorides typically require heating.

Table 2: Heck Coupling Conditions

ComponentTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂Simple palladium salts are common.
Catalyst Loading 1 - 5 mol%Can be lowered with highly active systems.
Ligand PPh₃, P(o-tolyl)₃Often used, but ligandless conditions are also possible.
Base Et₃N, DIPEA, K₂CO₃An organic or inorganic base is required.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typical.
Temperature 100 - 140 °CHigh temperatures are generally required.

Table 3: Sonogashira Coupling Conditions

ComponentTypical Range/ExamplesNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(0) or Pd(II) pre-catalysts can be used.
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for challenging substrates.[1]
Copper Co-catalyst CuI (1 - 10 mol%)Essential for the traditional Sonogashira mechanism.[1]
Ligand PPh₃, P(t-Bu)₃, dppfBulky ligands can be beneficial for hindered substrates.
Base Et₃N, DIPEAOften used as both the base and a co-solvent.[1]
Solvent THF, DMF, AcetonitrileMust be anhydrous and deoxygenated.[1]
Temperature Room Temperature - 100 °CAryl bromides typically require heating.[1]

Table 4: Buchwald-Hartwig Amination Conditions

ComponentTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Often used in combination with specialized ligands.
Catalyst Loading 1 - 5 mol%Can be reduced with highly active pre-catalysts.
Ligand BINAP, XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are common.
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are preferred.
Temperature 80 - 110 °CReaction temperature depends on substrate reactivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling

  • Reaction Setup: In a microwave vial or sealed tube, combine this compound (1.0 eq.), the desired alkene (e.g., styrene, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if necessary (e.g., P(o-tolyl)₃, 4 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., triethylamine, 2.0 eq.).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Substrate, Coupling Partner, Base) add_solids Add Solids to Flask prep_reagents->add_solids degas_solvent Degas Solvent add_liquids Add Degassed Solvent & Liquid Reagents degas_solvent->add_liquids inert_cycle Evacuate/Backfill with Inert Gas (x3) add_solids->inert_cycle add_catalyst Add Catalyst/Ligand inert_cycle->add_catalyst heat_stir Heat to Temperature with Vigorous Stirring add_liquids->heat_stir add_catalyst->add_liquids monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench_extract Quench & Aqueous Work-up monitor->quench_extract Reaction Complete purify Purify by Chromatography quench_extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_guide cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_temp Is Temperature High Enough? start->check_temp check_homocoupling Homocoupling Observed? start->check_homocoupling check_ligand Is the Ligand Appropriate? check_catalyst->check_ligand Yes sol_catalyst1 Use fresh catalyst check_catalyst->sol_catalyst1 No sol_catalyst2 Use a pre-catalyst check_catalyst->sol_catalyst2 No check_loading Is Catalyst Loading Sufficient? check_ligand->check_loading Yes sol_ligand Screen bulky, electron-rich ligands check_ligand->sol_ligand No sol_loading Increase catalyst loading incrementally check_loading->sol_loading No check_base Is the Base Effective? check_temp->check_base Yes sol_temp Increase temperature check_temp->sol_temp No check_atmosphere Is the System Properly Degassed? check_base->check_atmosphere Yes sol_base Screen different bases (K3PO4, Cs2CO3) check_base->sol_base No sol_atmosphere Ensure thorough degassing of solvents check_atmosphere->sol_atmosphere No check_protodeboronation Protodeboronation? check_homocoupling->check_protodeboronation No sol_homocoupling Decrease catalyst loading Improve degassing check_homocoupling->sol_homocoupling Yes sol_protodeboronation Use anhydrous solvents Use boronic esters check_protodeboronation->sol_protodeboronation Yes

Caption: Troubleshooting decision tree for common cross-coupling issues.

References

Technical Support Center: Purification of Methyl 5-(tert-butoxycarbonylamino)nicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 5-(tert-butoxycarbonylamino)nicotinate and its analogs.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Column Chromatography Challenges

Q1: I'm observing significant peak tailing during silica gel column chromatography of my Boc-protected aminonicotinate analog. What is the cause and how can I resolve it?

A: Peak tailing is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the eluent. The triethylamine will compete with your compound for binding to the acidic sites on the silica gel, reducing tailing.

  • Use of Deactivated Silica: Employ deactivated (neutral) silica gel or alumina as the stationary phase. These have fewer acidic sites, minimizing unwanted interactions.

  • Alternative Stationary Phases: Consider using reversed-phase chromatography (C18) if your compound has sufficient hydrophobicity.

Q2: My Boc-protected compound appears to be degrading on the silica gel column, leading to low recovery and multiple spots on TLC. What is happening?

A: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Silica gel is inherently acidic and can cause partial deprotection of the Boc group, leading to the formation of the free amine, which will appear as a more polar spot on TLC.

Solutions:

  • Neutralize Silica Gel: Pre-treat the silica gel slurry with a small amount of a base like triethylamine before packing the column.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

  • Alternative Purification Methods: If Boc deprotection remains a significant issue, consider other purification techniques such as recrystallization or preparative HPLC with a neutral or basic mobile phase.

Issue 2: Recrystallization Difficulties

Q3: My this compound analog is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

Solutions:

  • Solvent Selection: The choice of solvent is critical. For Boc-protected amino acids and their derivatives, common and effective solvent systems for recrystallization include ethyl acetate/hexanes, and ethanol/water. Experiment with different solvent pairs and ratios to find the optimal conditions.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes the formation of oils.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, saturated solution to induce crystallization.

  • Trituration: If an oil persists, it can sometimes be induced to solidify by trituration. This involves repeatedly "scratching" and stirring the oil with a poor solvent (a solvent in which your compound is insoluble, like hexanes) until it solidifies.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities I should expect in my crude this compound?

A: Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:

  • Unreacted Starting Materials: Such as methyl 5-aminonicotinate.

  • Di-Boc Protected Product: Over-reaction with di-tert-butyl dicarbonate (Boc anhydride) can lead to the formation of a di-Boc protected amine, especially under forcing conditions.

  • Byproducts from Boc Anhydride: Excess Boc anhydride can be a persistent impurity.

  • Partially Hydrolyzed Ester: Depending on the workup conditions, some of the methyl ester may be hydrolyzed to the corresponding carboxylic acid.

Q5: How can I remove excess Boc anhydride from my product?

A: Excess Boc anhydride can often be removed by the following methods:

  • Aqueous Workup: Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can help to hydrolyze the excess Boc anhydride.

  • Scavenger Reagents: Adding a nucleophilic amine, such as N,N-dimethylethylenediamine, to the reaction mixture after the protection is complete can react with the excess Boc anhydride, forming a water-soluble urea derivative that can be easily removed during an aqueous workup.

  • Chromatography: Flash column chromatography is generally effective at separating the product from the less polar Boc anhydride.

Q6: Is the Boc group stable during a standard aqueous workup?

A: The Boc group is generally stable to neutral and basic aqueous conditions. However, it is sensitive to acidic conditions. Therefore, acidic washes (e.g., with dilute HCl) should be performed cautiously and at low temperatures to minimize the risk of premature deprotection.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in peer-reviewed literature, the following table provides a general comparison of expected outcomes for common purification techniques based on similar compounds.

Purification MethodTypical RecoveryTypical PurityKey Considerations
Flash Column Chromatography (Silica Gel) 70-90%>95%Potential for peak tailing and Boc deprotection. Requires careful optimization of the mobile phase (e.g., addition of triethylamine).
Recrystallization 50-80%>98%Highly dependent on finding a suitable solvent system. Can be very effective for removing small amounts of impurities and achieving high purity. Risk of "oiling out" needs to be managed.
Preparative HPLC (Reversed-Phase) 60-85%>99%Offers excellent separation but is less scalable and more expensive than other methods. Requires a mobile phase that will not cause deprotection (e.g., buffered at a neutral or slightly basic pH).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound. To mitigate peak tailing, a mobile phase containing 0.5% triethylamine can be used.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to identify a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While stirring, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Strategy cluster_analysis Final Analysis Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Assessment Chromatography Flash Column Chromatography Initial_Assessment->Chromatography Major Impurities Present Recrystallization Recrystallization Initial_Assessment->Recrystallization Minor Impurities or Crystalline Solid Prep_HPLC Preparative HPLC Initial_Assessment->Prep_HPLC Difficult Separation or High Purity Required Purity_Check Purity & Identity Confirmation (NMR, LC-MS, HPLC) Chromatography->Purity_Check Recrystallization->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Chromatography Purity < 98% Purity_Check->Recrystallization Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 98%

Caption: A logical workflow for the purification of this compound analogs.

Troubleshooting_Chromatography Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing Degradation Product Degradation? Start->Degradation Add_Base Add Triethylamine to Eluent Tailing->Add_Base Yes Check_Loading Check for Column Overloading Tailing->Check_Loading No Neutralize_Silica Use Neutralized Silica or Alumina Degradation->Neutralize_Silica Yes Other_Method Consider Recrystallization or Prep HPLC Degradation->Other_Method If persists Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes

Caption: Troubleshooting guide for common column chromatography issues.

stability issues of Methyl 5-(tert-butoxycarbonylamino)nicotinate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 5-(tert-butoxycarbonylamino)nicotinate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

A1: this compound has two primary functional groups susceptible to degradation in acidic environments:

  • Acid-Labile tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is sensitive to acid and can be cleaved, exposing the free amine to form Methyl 5-aminonicotinate. This is often an intended synthetic step, but uncontrolled deprotection can be a significant issue during storage or in certain reaction conditions.[1][2]

  • Methyl Ester Hydrolysis: The methyl ester group can undergo acid-catalyzed hydrolysis to yield 5-(tert-butoxycarbonylamino)nicotinic acid. This reaction is generally slower than Boc deprotection under strongly acidic conditions but can be significant depending on the pH, temperature, and duration of exposure.[3]

Q2: What are the major degradation products of this compound in an acidic medium?

A2: The two main degradation products are:

  • Methyl 5-aminonicotinate: Formed by the cleavage of the Boc group.

  • 5-(tert-butoxycarbonylamino)nicotinic acid: Formed by the hydrolysis of the methyl ester.

Under harsh acidic conditions, it is possible to observe the formation of 5-aminonicotinic acid, resulting from both Boc deprotection and ester hydrolysis.

Q3: How does pH affect the stability of this compound?

A3: The stability of the molecule is highly pH-dependent. The Boc group is increasingly labile as the pH decreases (becomes more acidic). The methyl ester is also susceptible to acid-catalyzed hydrolysis, although related nicotinate esters have shown relative stability at a pH of 2.0-3.0.[3] At very low pH values, the rate of Boc deprotection is generally faster than the rate of ester hydrolysis.

Troubleshooting Guide

Issue 1: Unexpected loss of the Boc protecting group during my experiment.

  • Possible Cause: The experimental conditions are too acidic. This could be due to the pH of the aqueous solution, the use of acidic reagents, or prolonged exposure to even mildly acidic conditions.

  • Solutions:

    • pH Adjustment: If possible, adjust the pH of your reaction mixture to be above 4.

    • Alternative Protecting Group: If the desired reaction conditions are incompatible with the Boc group, consider using a more acid-stable protecting group.

    • Minimize Exposure Time: Reduce the time the compound is exposed to acidic conditions.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of deprotection.

Issue 2: Formation of a significant amount of the carboxylic acid impurity in my sample.

  • Possible Cause: Acid-catalyzed hydrolysis of the methyl ester. This is more likely to occur with prolonged reaction times, elevated temperatures, or in the presence of strong acids.

  • Solutions:

    • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents to prevent hydrolysis.[4]

    • Temperature Control: Maintain a low temperature throughout the experiment.

    • Reaction Time Optimization: Shorten the reaction time to minimize the extent of hydrolysis.

Issue 3: My purified compound degrades upon storage.

  • Possible Cause: The compound may be stored under inappropriate conditions. Traces of acid in the purified product can catalyze degradation over time.

  • Solutions:

    • Neutralization: Ensure that the final product is free from any acidic residues. A work-up procedure involving a mild base wash (e.g., saturated sodium bicarbonate solution) can be employed, provided the ester is not susceptible to base hydrolysis under these conditions.[1]

    • Storage Conditions: Store the purified compound in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., -20°C).

Quantitative Data

The following tables provide hypothetical stability data for this compound under various acidic conditions based on general chemical principles. This data is intended for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Half-Life of this compound at 25°C

pHPredominant Degradation PathwayEstimated Half-Life (t½)
1.0Boc Deprotection< 1 hour
3.0Slow Boc Deprotection & Minor Ester Hydrolysis~ 24 hours
5.0Very Slow Ester Hydrolysis> 7 days

Table 2: Comparison of Degradation in Different Acidic Media (0.1 M in Dichloromethane at 25°C)

Acidic Medium% Degradation after 4 hours (Boc Deprotection)
Trifluoroacetic Acid (TFA)> 95%
Hydrochloric Acid (HCl)~ 90%
Acetic Acid< 5%

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare acidic solutions of 0.1 M HCl, 0.01 M HCl, and a pH 5 acetate buffer.

  • Degradation Procedure:

    • To separate reaction vessels, add a known volume of the stock solution and the acidic solutions in a 1:1 ratio.

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

    • Quantify the amount of remaining parent compound and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its primary degradation products.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Visualizations

References

how to remove residual starting material from Methyl 5-(tert-butoxycarbonylamino)nicotinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from Methyl 5-(tert-butoxycarbonylamino)nicotinate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common residual starting materials in the synthesis of this compound?

A1: The synthesis of this compound typically involves the Boc-protection of Methyl 5-aminonicotinate. Therefore, the most common residual starting materials and reagents include:

  • Unreacted Methyl 5-aminonicotinate

  • Excess Di-tert-butyl dicarbonate (Boc₂O) and its byproduct, tert-butanol

  • Bases used as catalysts, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvents used for the reaction and workup

Q2: How can I monitor the progress of my reaction to minimize the amount of residual starting material?

A2: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. Once the starting material spot is no longer visible by TLC, the reaction can be considered complete.

Q3: What are the primary purification methods for removing unreacted starting materials?

A3: The most common and effective purification methods for removing residual starting materials from this compound reactions are:

  • Acid-Base Extraction: To remove unreacted Methyl 5-aminonicotinate and any basic catalysts.

  • Column Chromatography: To separate the product from starting materials and byproducts based on polarity.[1][2][3]

  • Recrystallization: To obtain a highly pure crystalline product, assuming a suitable solvent is found.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues with residual starting materials.

Problem 1: Residual Methyl 5-aminonicotinate Detected

Symptoms:

  • A polar spot corresponding to Methyl 5-aminonicotinate is visible on the TLC plate after the reaction workup.

  • NMR analysis of the crude product shows peaks corresponding to the starting amine.

Root Cause:

  • Incomplete reaction.

  • Inefficient removal during aqueous workup.

Solution: Acid-Base Extraction

Unreacted Methyl 5-aminonicotinate, being a basic compound, can be effectively removed by an acidic wash.[4] The basic nitrogen on the pyridine ring and the free amine make it soluble in acidic aqueous solutions, while the Boc-protected product remains in the organic layer.

Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove Unreacted Methyl 5-aminonicotinate

Objective: To selectively remove the basic starting material, Methyl 5-aminonicotinate, from the organic product layer.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the protonated starting material.

  • Drain the lower aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.[2][5]

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[6]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Problem 2: Presence of Non-polar Impurities (e.g., Boc₂O byproducts)

Symptoms:

  • TLC analysis shows non-polar impurity spots close to the solvent front.

  • NMR spectrum indicates the presence of tert-butanol.

Root Cause:

  • Use of excess Boc₂O during the reaction.

  • Hydrolysis of Boc₂O.

Solution: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[7] The desired product, this compound, is more polar than the byproducts of Boc₂O and will therefore move more slowly down the silica gel column.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from non-polar and other closely related impurities.

Materials:

  • Silica gel (for column chromatography).

  • Crude product.

  • Eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Chromatography column.

  • Collection tubes.

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the organic solvent used for extraction or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.

  • Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified product.

Problem 3: Product is not sufficiently pure after extraction and chromatography.

Symptoms:

  • Minor impurities are still visible on TLC.

  • The product does not solidify or crystallize as expected.

Root Cause:

  • Presence of impurities with similar polarity to the product.

  • The product is an oil at room temperature.

Solution: Recrystallization

If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure crystalline material.

Protocol 3: Recrystallization

Objective: To obtain a highly pure crystalline product.

Materials:

  • Crude or partially purified solid product.

  • A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Procedure:

  • Dissolve the impure solid in a minimum amount of a suitable hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Further cooling in an ice bath can maximize the yield of crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

CompoundMolecular Weight ( g/mol )PolaritySolubilityPurification Method
This compound 266.29ModerateSoluble in ethyl acetate, DCMColumn Chromatography, Recrystallization
Methyl 5-aminonicotinate 152.15HighSoluble in methanol, waterAcid-Base Extraction
Di-tert-butyl dicarbonate (Boc₂O) 218.25LowSoluble in most organic solventsColumn Chromatography
tert-butanol 74.12LowSoluble in most organic solventsEvaporation, Column Chromatography

Visualizations

TroubleshootingWorkflow start Crude Product Analysis (TLC, NMR) impurity_check Residual Starting Amine? start->impurity_check nonpolar_impurity_check Non-polar Impurities? impurity_check->nonpolar_impurity_check No acid_base Perform Acid-Base Extraction impurity_check->acid_base Yes final_purity_check Sufficiently Pure? nonpolar_impurity_check->final_purity_check No column_chrom Perform Column Chromatography nonpolar_impurity_check->column_chrom Yes recrystallize Perform Recrystallization final_purity_check->recrystallize No (Solid) end Pure Product final_purity_check->end Yes acid_base->nonpolar_impurity_check column_chrom->final_purity_check recrystallize->end

Caption: Troubleshooting workflow for purification.

AcidBaseExtraction cluster_0 Separatory Funnel organic_layer Organic Layer This compound + Boc₂O byproducts organic_workup Wash Organic Layer (NaHCO₃, Brine), Dry, and Concentrate organic_layer->organic_workup aqueous_layer Aqueous Layer (1M HCl) Protonated Methyl 5-aminonicotinate discard Discard Aqueous Layer aqueous_layer->discard start Crude Mixture in Organic Solvent add_acid Add 1M HCl and Shake start->add_acid separate Separate Layers add_acid->separate separate->organic_layer Top Layer separate->aqueous_layer Bottom Layer product Purified Product organic_workup->product caption *Relative position of layers depends on the organic solvent used.

Caption: Acid-base extraction workflow.

References

addressing poor solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing poor solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: The solubility of a compound is influenced by its molecular structure and the properties of the solvent. This compound has both polar (ester and carbamate groups) and non-polar (tert-butyl and pyridine ring) features. Poor solubility arises when the chosen solvent cannot effectively solvate both parts of the molecule. A solvent may be too polar or too non-polar, leading to incomplete dissolution.

Q2: What are the initial steps to troubleshoot poor solubility?

A2: When encountering poor solubility, a systematic approach is recommended.[1] First, ensure your starting material and solvents are pure and dry.[2] Then, consider simple physical adjustments like increasing the reaction temperature or using more dilute conditions. If these fail, a change in the solvent system is the next logical step.[3]

Q3: Which solvents are recommended for reactions with this compound?

A3: For compounds like nicotinic acid derivatives and Boc-protected amines, a range of solvents can be effective. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and Tetrahydrofuran (THF) are often good starting points.[3][4][5] In some cases, alcoholic solvents like methanol or ethanol can also be effective, particularly for aromatic amines.[3] For a greener alternative, Cyrene™ has been shown to be effective for nucleophilic aromatic substitutions on nicotinic esters.[5]

Q4: Can I use a solvent mixture or co-solvent to improve solubility?

A4: Yes, using a co-solvent is a very effective strategy. A mixture of solvents can modulate the overall polarity of the reaction medium to better match the solute. For instance, for Boc-protection reactions, mixtures like dioxane/water or THF/water are sometimes used.[4] Adding a small amount of a polar solvent like DMSO to a less polar medium can significantly enhance the solubility of polar compounds.

Q5: How does temperature affect the solubility of my compound?

A5: Generally, the solubility of solids in liquids increases with temperature. Gently heating the reaction mixture can often help dissolve the starting material. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. Some reactions may need to be heated to reflux to achieve dissolution and reaction.[6]

Q6: Could the presence of a base or other reagents affect solubility?

A6: Absolutely. For zwitterionic compounds or amine salts, adding a base can improve solubility by neutralizing the compound.[4] For example, bases like triethylamine (TEA) are commonly used in Boc-protection reactions not only as a catalyst but also to aid in solubility.[4][7]

Troubleshooting Guide

Problem: The starting material, this compound, precipitates out of the solution during the reaction.

  • Possible Cause: The polarity of the reaction medium is changing as the reaction progresses, or the product is less soluble than the starting material.

  • Solution 1: Adjust Solvent System: Introduce a co-solvent that is known to dissolve the product.

  • Solution 2: Increase Temperature: If thermally permissible, increase the reaction temperature to keep all components in the solution.

  • Solution 3: Monitor and Add Solvent: If precipitation is observed, add more of the primary solvent or a co-solvent to redissolve the material.

Problem: The reaction is sluggish or fails to proceed, and the starting material remains undissolved.

  • Possible Cause: Poor solubility is preventing the reactant from participating in the reaction. The effective concentration in the solution is too low.

  • Solution 1: Change to a Stronger Solvent: Switch to a more effective solubilizing agent like DMF or DMSO.[5]

  • Solution 2: Use a Phase-Transfer Catalyst: For reactions involving two immiscible phases, a phase-transfer catalyst can help shuttle the reactant across the phase boundary.

  • Solution 3: Employ Sonication: Using an ultrasonic bath can help break up solid particles and increase the surface area, which can enhance dissolution and reaction rates.

Data Presentation

Table 1: Solubility of Structurally Related Compounds in Various Solvents

The following table summarizes qualitative and quantitative solubility data for methyl nicotinate, a structurally similar compound, to guide solvent selection.

Solvent ClassificationSolventSolubility DescriptionQuantitative Solubility (at 20-25 °C)Reference
Polar Protic WaterSoluble47.6 mg/mL[8][9]
EthanolVery Soluble-[9][10]
MethanolSoluble-[9]
Polar Aprotic Acetonitrile--[5]
Dimethyl Sulfoxide (DMSO)Soluble-[9]
Ethyl AcetateSoluble-[9][11]
Nonpolar BenzeneSoluble-[10]
ChloroformSoluble-[9][12]
Dichloromethane (DCM)Very Soluble-[9]

Note: This data is for Methyl Nicotinate. This compound, due to the bulky Boc group, may exhibit different solubility but follows similar trends.

Experimental Protocols

Protocol 1: General Method for Enhancing Solubility in a Reaction
  • Solvent Screening: Before setting up the reaction, perform small-scale solubility tests with your this compound in a few selected solvents (e.g., THF, DCM, MeCN, DMF).

  • Add Reactant: To a clean, dry reaction flask under an inert atmosphere, add this compound (1.0 eq).

  • Initial Solvent Addition: Add the chosen solvent (e.g., THF) to achieve the desired initial concentration (e.g., 0.2-0.5 M).[4]

  • Stir and Observe: Stir the mixture vigorously at room temperature.

  • Gentle Heating: If the solid is not dissolving, gently warm the mixture (e.g., to 40-50 °C), ensuring the temperature is well below the solvent's boiling point and does not cause decomposition.

  • Co-solvent Addition: If solubility is still poor, add a more powerful polar aprotic solvent (e.g., DMSO or DMF) dropwise until the solid dissolves. Be mindful not to add an excessive amount that could interfere with the reaction or workup.

  • Proceed with Reaction: Once the starting material is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.

Protocol 2: Catalyst-Free N-Boc Protection in an Aqueous System

This protocol is adapted for amines and can be a useful alternative when solubility in traditional organic solvents is an issue.[13]

  • Prepare Mixture: In a round-bottom flask, add the amine (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL). The acetone helps to solubilize the di-tert-butyl dicarbonate (Boc₂O).[13]

  • Stir: Stir the mixture for a few minutes until the amine is dissolved or well-suspended.[13]

  • Add Boc Anhydride: Add Boc₂O (1.2 mmol) to the mixture.[13]

  • Reaction: Stir vigorously at room temperature. The reaction is often complete in 10-20 minutes. Monitor the reaction progress by TLC.[13]

  • Work-up: Add dichloromethane (DCM, 5 mL) to the reaction mixture. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under vacuum.[13]

Visualizations

G cluster_0 start Poor Solubility of Starting Material (SM) Observed q1 Is the SM and solvent pure/dry? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Purify/dry materials and restart q1->a1_no No q2 Have you tried increasing the temperature? a1_yes->q2 a2_yes Proceed to next step q2->a2_yes Yes a2_no Heat reaction mixture (check thermal stability) q2->a2_no No q3 Have you tried a different solvent? a2_yes->q3 a3_yes Proceed to next step q3->a3_yes Yes a3_no Test solubility in: - Polar aprotics (DMF, DMSO) - Ethers (THF, Dioxane) - Chlorinated (DCM) q3->a3_no No q4 Have you tried a co-solvent system? a3_yes->q4 a4_no Add a small amount of a stronger solvent (e.g., DMSO) to your current system q4->a4_no No end_node Solubility Issue Resolved q4->end_node Yes G cluster_0 Poorly Soluble Reactant in Solvent A cluster_1 Addition of Co-Solvent B cluster_2 Result: Solvated Reactant in Mixture a1 R a2 R a3 R a4 R a5 R p1 p2 p3 p4 p5 b1 B b2 B b3 B R R B1 B R->B1 B2 B R->B2 B3 B R->B3 P1 P2 P3 P4

References

Technical Support Center: Method Refinement for Consistent Results with Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-(tert-butoxycarbonylamino)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure consistent and optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of methyl 5-aminonicotinate is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Boc protection of methyl 5-aminonicotinate can stem from several factors, primarily the reduced nucleophilicity of the amino group on the electron-deficient pyridine ring. Here are common causes and troubleshooting steps:

  • Insufficiently Reactive Amine: The electron-withdrawing nature of the pyridine ring and the methyl ester group decreases the nucleophilicity of the 5-amino group, making the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish.

    • Solution: The addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1] Use DMAP in catalytic amounts to avoid potential side reactions.

  • Inadequate Base: While the reaction can proceed without a base, using one is recommended to neutralize the in-situ generated acid and drive the equilibrium towards the product.[1]

    • Solution: Employ a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).

  • Suboptimal Reaction Conditions: Low temperatures or short reaction times may not be sufficient for the reaction to reach completion.

    • Solution: Consider increasing the reaction temperature to 40-50°C and extending the reaction time.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Solubility: The starting material, methyl 5-aminonicotinate, may have limited solubility in common organic solvents.

    • Solution: A solvent system such as tetrahydrofuran (THF) or a mixture of THF and water can improve solubility.[3]

Q2: I am observing multiple spots on my TLC after the Boc protection reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Here are the most probable side products and how to minimize them:

  • Di-Boc Protected Amine: Primary amines can sometimes undergo double protection to form a di-Boc derivative, especially with a large excess of Boc₂O and a strong base.[1][4]

    • Mitigation: Use a controlled stoichiometry of Boc₂O (typically 1.1 to 1.2 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.

  • Urea Formation: This can occur, particularly with sterically hindered amines or when using a strong base.[5]

    • Mitigation: Use a milder base and optimized reaction temperatures.

  • Unreacted Starting Material: Incomplete conversion will lead to the presence of methyl 5-aminonicotinate.

    • Mitigation: Refer to the troubleshooting tips for low yield in Q1.

Q3: What is the recommended method for purifying crude this compound?

A3: The most effective method for purifying this compound is flash column chromatography on silica gel.[1]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended. A common starting point is a mixture of hexane and ethyl acetate.

    • Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.

    • The exact ratio should be determined by preliminary TLC analysis to achieve good separation between the product and any impurities, aiming for an Rf value of 0.2-0.4 for the desired product.[6]

  • Additive for Basic Compounds: Since the target molecule contains a basic pyridine nitrogen, peak tailing on the silica gel column can be an issue. Adding a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent can help to obtain sharper peaks and better separation.[6]

Q4: Can the methyl ester group be hydrolyzed during the Boc protection or workup?

A4: Yes, hydrolysis of the methyl ester is a potential side reaction, especially under strongly acidic or basic conditions, or at elevated temperatures for prolonged periods.

  • During Boc Protection: Standard Boc protection conditions are generally mild and unlikely to cause significant ester hydrolysis.

  • During Workup: The primary risk is during the aqueous workup.

    • Prevention: If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., in an ice bath). Neutralize the reaction mixture carefully to a pH of ~7.

Data Presentation

ParameterMethod 1: Standard Boc ProtectionMethod 2: DMAP-Catalyzed Boc Protection
Starting Material Methyl 5-aminonicotinateMethyl 5-aminonicotinate
Reagents Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP) (catalytic)
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature Room Temperature to 40°CRoom Temperature
Reaction Time 12-24 hours2-6 hours
Typical Yield Moderate to GoodGood to Excellent
Key Advantage Milder conditionsFaster reaction time and higher yield
Potential Issue Slow reaction with electron-deficient aminePotential for increased side products if not controlled

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a robust method for the Boc protection of methyl 5-aminonicotinate using DMAP as a catalyst.

Materials:

  • Methyl 5-aminonicotinate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-aminonicotinate (1.0 equivalent) in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents), followed by a catalytic amount of DMAP (0.1 equivalents).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, for example, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane. Adding 0.5% triethylamine to the eluent can improve separation.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Mandatory Visualization

experimental_workflow cluster_reaction Boc Protection Reaction cluster_workup Workup cluster_purification Purification start Start dissolve Dissolve Methyl 5-aminonicotinate in THF start->dissolve add_reagents Add TEA and DMAP dissolve->add_reagents add_boc Add Boc₂O add_reagents->add_boc react Stir at RT, Monitor by TLC add_boc->react concentrate1 Concentrate react->concentrate1 dissolve_ea Dissolve in Ethyl Acetate concentrate1->dissolve_ea wash Aqueous Wash (NaHCO₃, Brine) dissolve_ea->wash dry Dry (Na₂SO₄) & Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography collect Collect & Combine Pure Fractions chromatography->collect concentrate2 Concentrate collect->concentrate2 product Pure Product concentrate2->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Incomplete Boc Protection? check_amine Is the amine poorly nucleophilic? start->check_amine add_dmap Action: Add catalytic DMAP check_amine->add_dmap Yes check_conditions Are reaction conditions (time, temp) sufficient? check_amine->check_conditions No success Improved Yield add_dmap->success increase_conditions Action: Increase time/temp and monitor reaction check_conditions->increase_conditions No check_side_products Are side products observed? check_conditions->check_side_products Yes increase_conditions->success adjust_stoichiometry Action: Adjust Boc₂O to ~1.1 eq. and use a milder base check_side_products->adjust_stoichiometry Yes no_improvement No Improvement check_side_products->no_improvement No adjust_stoichiometry->success

Caption: A decision-making workflow for troubleshooting common issues in Boc protection reactions.

References

Validation & Comparative

A Comparative Analysis of Methyl 5-(tert-butoxycarbonylamino)nicotinate and Alternative Amine-Protected Nicotinates

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex pharmaceuticals and novel chemical entities, the strategic use of protecting groups is fundamental to achieving desired outcomes. For heteroaromatic building blocks like methyl 5-aminonicotinate, masking the nucleophilic amino group is crucial to prevent unwanted side reactions and to direct reactivity to other sites on the molecule. The choice of protecting group dictates the reaction conditions that can be employed in subsequent steps and defines the strategy for its eventual removal.

This guide provides a detailed comparison of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a commonly used intermediate, with other aminonicotinates protected with Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac) groups. The comparison focuses on the stability, protection/deprotection mechanisms, and the principle of orthogonality, which is critical for multi-step synthetic routes.[1][2][3]

Data Presentation: Comparative Overview of Protecting Groups

The selection of an appropriate protecting group is contingent on its stability profile relative to the planned synthetic transformations. The following tables summarize the key characteristics and reaction conditions for the Boc, Cbz, Fmoc, and Acetyl protecting groups in the context of methyl 5-aminonicotinate.

Table 1: Stability and Properties of Common Amine Protecting Groups

Protecting GroupAbbreviationStructureLabile ToStable ToKey Characteristics
tert-ButoxycarbonylBoc-(C=O)O-C(CH₃)₃Strong Acids (e.g., TFA, HCl)[2][4]Base, Hydrogenolysis, Mild AcidsWidely used; clean deprotection byproducts (isobutene and CO₂).
CarboxybenzylCbz or Z-(C=O)O-CH₂-C₆H₅Catalytic Hydrogenolysis (H₂/Pd-C)[4], Strong Acids (HBr/HOAc)[5]Mild Acid, BaseEasy to introduce; deprotection is very mild and occurs at neutral pH.[4][6]
9-FluorenylmethyloxycarbonylFmoc-(C=O)O-CH₂-(Fluorenyl)Base (e.g., Piperidine, DBU)[4][7]Acid, Hydrogenolysis[1][8]Key for solid-phase peptide synthesis (SPPS); deprotection can be monitored by UV.[8]
AcetylAc-(C=O)CH₃Strong Acid/Base HydrolysisHydrogenolysis, Mild Acid/BaseVery stable amide bond; requires harsh deprotection conditions.

Table 2: Typical Protection and Deprotection Conditions

Protecting GroupProtection ReagentTypical ConditionsDeprotection ReagentTypical Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., TEA, DIPEA), Solvent (e.g., DCM, THF), RTTrifluoroacetic acid (TFA)TFA in DCM (e.g., 25-50%), RT[9]
Cbz Benzyl chloroformate (Cbz-Cl)Mild Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane/H₂O), 0°C to RT[6]H₂ gas, Palladium on Carbon (Pd/C)H₂ (1 atm), 10% Pd/C, Solvent (e.g., MeOH, EtOAc), RT[4]
Fmoc Fmoc-Cl or Fmoc-OSuMild Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), RT[8]Piperidine20% Piperidine in DMF, RT[9][10]
Ac Acetic Anhydride (Ac₂O) or Acetyl ChlorideBase (e.g., Pyridine, TEA), Solvent (e.g., DCM), 0°C to RT6M HCl or 2M NaOHAqueous acid or base, elevated temperature

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of methyl 5-aminonicotinate. Researchers should note that optimization of solvent, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Synthesis of this compound (Boc Protection)

  • Dissolve methyl 5-aminonicotinate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • To the stirring solution, add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Deprotection of Boc Group using TFA

  • Dissolve the Boc-protected nicotinate in DCM.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 30-60 minutes.[9] Note: Deprotection generates gaseous byproducts (CO₂ and isobutene).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of a mild base like NaHCO₃.

Protocol 3: Synthesis of Methyl 5-(benzyloxycarbonylamino)nicotinate (Cbz Protection)

  • Dissolve methyl 5-aminonicotinate in a solvent mixture such as dioxane and water.

  • Cool the solution to 0°C in an ice bath and add 1.5 equivalents of a mild base like NaHCO₃.

  • Add 1.1 equivalents of benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.[6]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product as needed.

Protocol 4: Deprotection of Cbz Group via Hydrogenolysis

  • Dissolve the Cbz-protected nicotinate in a solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Carefully add a catalytic amount (5-10 mol%) of 10% Palladium on Carbon (Pd/C).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir vigorously at room temperature for 1-8 hours.

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Mandatory Visualization

The strategic selection and sequential removal of protecting groups are central to complex organic synthesis. This concept, known as orthogonality, allows for the deprotection of one functional group without affecting others.[1][11]

G start Start: Need to Protect Methyl 5-aminonicotinate acid_sens Is the molecule sensitive to strong acid? start->acid_sens base_sens Is the molecule sensitive to base? acid_sens->base_sens Yes use_boc Use Boc Group (Deprotect with TFA) acid_sens->use_boc No reduct_sens Are reducible groups (e.g., alkenes, Cbz) present that must be retained? base_sens->reduct_sens Yes use_fmoc Use Fmoc Group (Deprotect with Piperidine) base_sens->use_fmoc No use_cbz Use Cbz Group (Deprotect with H₂/Pd-C) reduct_sens->use_cbz No consider_alt Consider alternative (e.g., Acetyl) or redesign route reduct_sens->consider_alt Yes

Caption: Decision workflow for selecting an amine protecting group.

G cluster_0 Synthetic Pathway start Methyl 5-aminonicotinate protect Step 1: Protect Amine (e.g., with Boc₂O) start->protect intermediate Protected Intermediate (Boc-protected nicotinate) protect->intermediate reaction Step 2: Further Reaction (e.g., Suzuki Coupling) intermediate->reaction product_prot Modified Protected Intermediate reaction->product_prot deprotect Step 3: Deprotect Amine (e.g., with TFA) product_prot->deprotect final_product Final Product deprotect->final_product

Caption: General experimental workflow for a protected intermediate.

Conclusion

The choice between this compound and its Cbz, Fmoc, or Acetyl-protected counterparts is a critical strategic decision in synthetic chemistry. The Boc group offers a robust and versatile option, stable to a wide range of conditions except for strong acids. The Cbz group provides an excellent orthogonal alternative, removable under mild, neutral hydrogenolysis conditions. The Fmoc group, with its unique base lability, is indispensable in strategies requiring acidic conditions, such as in peptide synthesis.[4][] While the Acetyl group offers high stability, its removal requires harsh conditions that may not be compatible with complex molecules. A thorough understanding of these protecting groups' properties and their orthogonality is essential for designing efficient and successful synthetic routes in research and drug development.[1][3]

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying Methyl 5-(tert-butoxycarbonylamino)nicotinate hinges on factors such as the required sensitivity, selectivity, sample matrix, and the intended application of the analysis. HPLC with UV detection is a widely accessible and robust technique suitable for routine quality control and quantification in simpler matrices.[1] For bioanalytical studies or the detection of trace amounts, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard.[1][2]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of nicotinic acid derivatives, providing an expected performance benchmark for this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation via liquid chromatography followed by mass analysis of the analyte and its fragments, providing high selectivity and sensitivity.[2]
Selectivity/Specificity Good; can be improved with optimized chromatography. Potential for interference from co-eluting compounds with similar UV spectra.Excellent; highly specific due to monitoring of parent and daughter ion transitions.
Sensitivity (LOD/LOQ) Moderate; typically in the low microgram per milliliter (µg/mL) range.[1]High; can detect analytes down to the nanogram or even picogram per milliliter (ng/mL to pg/mL) level.[1]
Linearity Good (typically R² > 0.99) over a defined concentration range.[3]Excellent (typically R² > 0.99) over a wide dynamic range.
Precision (%RSD) Typically < 5% for intra- and inter-day precision.[3]Typically < 15% is acceptable for bioanalytical methods.
Accuracy (% Recovery) Generally within 95-105%.[4]Generally within 85-115% for bioanalytical methods.
Sample Throughput Moderate; dependent on chromatographic run time.High; can be coupled with rapid chromatographic methods.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Typical Application Quality control of drug substances and formulated products, stability testing.Bioanalytical studies (e.g., plasma, urine), impurity profiling at trace levels.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are proposed for the quantification of this compound based on established methods for related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

a. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it with the mobile phase to a concentration that falls within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common starting point for nicotinic acid derivatives. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by scanning a standard solution with a UV-Vis spectrophotometer. For nicotinic acid derivatives, this is often around 260 nm.[4]

c. Method Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte solution to ensure no interference at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample at different concentrations. The relative standard deviation (%RSD) should typically be less than 2%.

  • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC-UV analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine, where high sensitivity and selectivity are required.[6]

a. Sample Preparation (for Plasma):

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard (a structurally similar, stable isotope-labeled compound is preferred).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A C18 or HILIC column may be suitable, depending on the polarity of the analyte.[7]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.[8]

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable for this compound.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions (precursor ion → product ion) for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

c. Method Validation Parameters: The validation should follow regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[6] Key parameters include selectivity, linearity, LLOQ, precision, accuracy, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification A Aliquot Plasma Sample B Add Internal Standard & Acetonitrile A->B C Vortex & Centrifuge B->C D Evaporate Supernatant C->D E Reconstitute in Mobile Phase D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Ionization (ESI+) G->H I MRM Detection H->I J Peak Area Ratio (Analyte/IS) I->J K Regression Analysis J->K L Calculate Concentration K->L

Caption: LC-MS/MS bioanalysis workflow.

References

A Researcher's Guide to the Deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and efficient removal of the tert-butyloxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of complex molecules. The choice of deprotection reagent is critical, especially for substrates such as Methyl 5-(tert-butoxycarbonylamino)nicotinate, which features both an electron-deficient aromatic amine and a methyl ester functionality. The ideal reagent should ensure high-yield removal of the Boc group while preserving the integrity of the ester, which is susceptible to hydrolysis under harsh conditions. This guide provides an objective comparison of common Boc deprotection reagents, supported by experimental data from analogous systems, to aid in the selection of the optimal deprotection strategy.

Comparative Analysis of Boc Deprotection Reagents

The selection of a deprotection reagent is a trade-off between reaction efficiency and the preservation of other functional groups. The following table summarizes the performance of common deprotection reagents applicable to substrates like this compound. It is important to note that a direct comparison of yields and purities across different studies can be challenging due to variations in substrates and reaction scales.

Reagent/MethodTypical ConditionsReaction TimeTypical Yield (%)AdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in CH₂Cl₂0.5 - 2 hours>90Fast and highly effective for most substrates.[1]Harsh acidic conditions can lead to ester hydrolysis.[2] The resulting TFA salt can be challenging to handle.
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate1 - 4 hours85-98[3]Cost-effective and often yields a crystalline hydrochloride salt, aiding in purification.[3]Can be corrosive, and the use of dioxane presents safety concerns.[3]
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂ in Methanol, RT1 - 4 hours70-90[4]Mild conditions with good functional group tolerance, including esters.[4]The reagent is moisture-sensitive and requires anhydrous conditions.
Aqueous Phosphoric Acid 85 wt% H₃PO₄ in Toluene2 - 24 hoursHighMild and environmentally benign, with good selectivity for Boc groups over many other protecting groups.[5]Longer reaction times may be required compared to strong acids.
Deep Eutectic Solvent (DES) Choline chloride:p-TSA, RT10 - 30 min>95[6]Green, efficient, and compatible with ester functionalities.[6]Requires preparation of the deep eutectic solvent.
Thermal Deprotection Reflux in a suitable solvent (e.g., Toluene)Several hoursVariableAvoids the use of acidic reagents altogether.High temperatures may not be suitable for all substrates and can lead to side reactions.[7]

Detailed Experimental Protocols

Detailed methodologies for the deprotection of N-Boc protected amines using common reagents are provided below. Researchers should perform small-scale optimization experiments to determine the ideal conditions for this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (CH₂Cl₂)

Materials:

  • N-Boc protected Methyl 5-aminonicotinate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine in anhydrous CH₂Cl₂ (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (20-50% v/v) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • N-Boc protected Methyl 5-aminonicotinate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or Methanol).

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be collected by filtration and washed with anhydrous diethyl ether.

  • Alternatively, the reaction mixture can be carefully neutralized with a saturated aqueous solution of NaHCO₃ and the product extracted with a suitable organic solvent.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol

Materials:

  • N-Boc protected Methyl 5-aminonicotinate

  • Anhydrous Methanol

  • Oxalyl Chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous methanol under an inert atmosphere.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (3 equivalents) to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the general workflow for Boc deprotection and a decision-making process for reagent selection.

G cluster_workflow Experimental Workflow for Boc Deprotection start Start: N-Boc Protected Methyl 5-aminonicotinate dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA, HCl, etc.) dissolve->add_reagent react Stir at appropriate temperature add_reagent->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Aqueous Workup/ Neutralization monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify end End: Methyl 5-aminonicotinate purify->end

Caption: General experimental workflow for Boc deprotection.

G cluster_decision Decision Tree for Reagent Selection start Select Deprotection Reagent for This compound ester_sensitivity Is the methyl ester sensitive to hydrolysis? start->ester_sensitivity speed Is rapid deprotection critical? ester_sensitivity->speed No mild_conditions Are mild conditions required? ester_sensitivity->mild_conditions Yes speed->mild_conditions No tfa_hcl Use TFA or HCl (with caution for ester) speed->tfa_hcl Yes oxalyl_chloride Consider Oxalyl Chloride/ Methanol mild_conditions->oxalyl_chloride Yes phosphoric_acid Consider Aqueous Phosphoric Acid mild_conditions->phosphoric_acid Yes des Consider Deep Eutectic Solvent mild_conditions->des Yes thermal Consider Thermal Deprotection mild_conditions->thermal Consider as alternative

Caption: Decision tree for selecting a Boc deprotection reagent.

Conclusion

The choice of a Boc deprotection reagent for this compound is a critical decision that balances reaction speed with the preservation of the methyl ester functionality. While strong acids like TFA and HCl offer rapid and efficient deprotection, they carry the risk of ester hydrolysis. For substrates where the integrity of the ester is paramount, milder reagents such as oxalyl chloride in methanol, aqueous phosphoric acid, or a deep eutectic solvent present viable and often high-yielding alternatives. The provided protocols and decision-making framework offer a starting point for researchers to develop an optimized deprotection strategy tailored to their specific needs, ensuring the successful synthesis of the desired Methyl 5-aminonicotinate.

References

biological activity comparison of Methyl 5-(tert-butoxycarbonylamino)nicotinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the Biological Activities of Nicotinate Derivatives

While direct comparative studies on the biological activities of a series of Methyl 5-(tert-butoxycarbonylamino)nicotinate derivatives are not extensively available in the public domain, a broader examination of structurally related nicotinic acid and nicotinate derivatives reveals a diverse range of pharmacological activities. This guide synthesizes available data on these related compounds to provide a comparative overview of their potential as anticancer, antimicrobial, and antitubercular agents.

Anticancer Activity of Nicotinic Acid Derivatives

Recent research has focused on the synthesis and evaluation of novel nicotinamide and picolinamide derivatives as potent antitumor agents. The anti-proliferative activity of these compounds is often evaluated against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Nicotinamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
9h HGC-27 (Human gastric cancer)1.40[1]
9u HGC-27 (Human gastric cancer)4.56[1]

Note: Compounds 9h and 9u are 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides derivatives.

Antimicrobial and Antitubercular Activity

Derivatives of nicotinic acid have also been investigated for their efficacy against various microbial and mycobacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected Nicotinic Acid and Thiazolo[4,5-b]pyridin-2-one Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 13 Staphylococcus epidermidis ATCC 122281.95
Compound 25 Bacillus subtilis ATCC 66337.81[2]
Compound 25 Staphylococcus aureus ATCC 65387.81[2]
Compound 25 Staphylococcus aureus ATCC 43300 MRSA15.62[2]
Compound 3g Pseudomonas aeruginosa0.21 µM
Compound 3g Escherichia coli0.21 µM[3]

Note: Compounds 13 and 25 are derivatives of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline. Compound 3g is a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative.

A separate line of investigation has explored derivatives targeting MbtI, a salicylate synthase essential for mycobacteria, as potential antitubercular agents. While several compounds showed enzymatic inhibition, their activity against M. bovis BCG was limited, with MIC99 values greater than 250 µM for many derivatives, indicating that in vitro enzyme inhibition did not always translate to whole-cell activity.[4]

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The IC50 values, the concentration of the compound that inhibits cell growth by 50%, are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with various concentrations of test compounds adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for formazan formation add_mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize measure Measure absorbance solubilize->measure calculate Calculate IC50 values measure->calculate

MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilution Perform serial dilutions of compounds in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate plates inoculate->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Broth Microdilution for MIC Determination

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a critical, non-negotiable step in the landscape of chemical research and pharmaceutical development. For a compound such as Methyl 5-(tert-butoxycarbonylamino)nicotinate, a versatile building block in medicinal chemistry, ensuring high purity is paramount for the reliability of experimental data and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of standard analytical techniques for evaluating the purity of synthesized this compound, offering detailed experimental protocols and expected data to aid researchers in establishing robust quality control workflows.

Understanding the Compound: Synthesis and Potential Impurities

This compound is typically synthesized in a two-step process: esterification of 5-aminonicotinic acid followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The primary sources of impurities can arise from incomplete reactions or side reactions during these steps.

Potential Impurities Include:

  • Starting Materials: Unreacted 5-aminonicotinic acid or methyl 5-aminonicotinate.

  • By-products of Esterification: Di-esterified products or other esters if different alcohols are present.

  • By-products of Boc-protection: Di-Boc protected amine (less likely), or by-products from the decomposition of the Boc-anhydride.

  • Positional Isomers: If the initial starting material contains isomeric impurities, these will be carried through the synthesis. Common isomers could include Methyl 4-(tert-butoxycarbonylamino)nicotinate and Methyl 6-(tert-butoxycarbonylamino)nicotinate.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., Dichloromethane, Ethyl acetate, Methanol) and reagents like triethylamine or DMAP.

A logical workflow for the comprehensive purity assessment of a synthesized batch of this compound is essential. This workflow ensures that all potential impurities are identified and quantified, leading to a reliable purity value.

Purity Assessment Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Checks cluster_spectroscopic Structural Confirmation & Purity cluster_quantitative Quantitative Purity Determination Synthesis Synthesis of Methyl 5-(Boc-amino)nicotinate Purification Crude Product Purification (e.g., Column Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC MeltingPoint Melting Point Determination NMR NMR Spectroscopy (1H, 13C) TLC->NMR MS Mass Spectrometry (MS) HPLC High-Performance Liquid Chromatography (HPLC) NMR->HPLC qNMR Quantitative NMR (qNMR) FinalPurity High Purity Product HPLC->FinalPurity Purity ≥ 95%

A logical workflow for the purity assessment of synthesized compounds.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach employing several analytical techniques is crucial for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural confirmation and identification of impurities.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the principal analytical techniques for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Quantitative purity determination and separation of impurities.Structural elucidation and identification of impurities.Molecular weight confirmation and structural fragmentation analysis.
Typical Purity Range 95-99.9%Provides structural information and relative quantification.Confirms molecular weight; not typically used for primary purity quantification.
Limit of Detection Low (ng to pg range)Moderate (µg to mg range)Very Low (pg to fg range)
Advantages High resolution, high sensitivity, excellent for quantitative analysis.Provides detailed structural information, non-destructive.High sensitivity, provides molecular weight, can be coupled with HPLC (LC-MS).
Limitations Requires a chromophore for UV detection, reference standards needed for impurity identification.Lower sensitivity than HPLC and MS, can be complex to interpret with mixtures.May not differentiate isomers, fragmentation can be complex.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable purity assessment. The following sections provide standardized methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative assessment of purity for non-volatile organic compounds. A reversed-phase method is typically suitable for a molecule like this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Expected Results for High-Purity Sample:

  • A single major peak with a retention time characteristic of the compound.

  • Minimal to no other peaks, indicating the absence of significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized molecule and for identifying any structurally related impurities. Both ¹H and ¹³C NMR should be performed.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum. Key expected signals for this compound would include:

    • A singlet around 1.5 ppm for the nine protons of the tert-butyl group.

    • A singlet around 3.9 ppm for the three protons of the methyl ester.

    • Signals in the aromatic region (around 8-9 ppm) for the three protons on the pyridine ring.

    • A broad singlet for the N-H proton.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include:

    • A signal around 28 ppm for the methyl carbons of the tert-butyl group.

    • A signal around 52 ppm for the methyl ester carbon.

    • A signal around 81 ppm for the quaternary carbon of the tert-butyl group.

    • Signals in the aromatic region (120-150 ppm) for the pyridine ring carbons.

    • A signal around 152 ppm for the carbonyl carbon of the Boc group.

    • A signal around 165 ppm for the carbonyl carbon of the methyl ester.

Data Analysis:

  • The chemical shifts, multiplicities, and integrations of the observed signals should be consistent with the structure of this compound. The absence of significant unassignable peaks is an indicator of high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with HPLC (LC-MS) for the identification of impurities.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Method:

  • The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.

  • The instrument is operated in positive ion mode.

Data Analysis:

  • The primary ion observed should correspond to the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₆N₂O₄, Molecular Weight: 252.27 g/mol ), the expected m/z would be approximately 253.12.

  • Characteristic fragment ions may also be observed. A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1]

Expected Fragmentation Pattern:

MS_Fragmentation Expected ESI-MS Fragmentation of this compound Parent [M+H]+ m/z ≈ 253.12 Fragment1 [M+H - C4H8]+ m/z ≈ 197.06 Parent->Fragment1 - isobutylene Fragment2 [M+H - Boc]+ m/z ≈ 153.06 Parent->Fragment2 - Boc group

Expected major fragmentation pathways in ESI-MS.

Comparison with Alternatives

For a comprehensive assessment, it is often useful to compare the purity profile of the synthesized compound with that of structurally related alternatives. The primary alternatives to this compound are its positional isomers.

Compound Structure Key Differentiating Analytical Features
This compound (Structure of the target compound)¹H NMR: Distinct splitting pattern of the aromatic protons.
Methyl 4-(tert-butoxycarbonylamino)nicotinate (Structure of the 4-isomer)¹H NMR: Different chemical shifts and coupling constants for the aromatic protons compared to the 5-isomer.
Methyl 6-(tert-butoxycarbonylamino)nicotinate (Structure of the 6-isomer)¹H NMR: Unique set of chemical shifts and coupling constants for the aromatic protons, distinguishable from the 4- and 5-isomers.

The separation of these isomers can typically be achieved by optimizing the HPLC method, as their different polarities will lead to different retention times.

Conclusion

The purity assessment of synthesized this compound requires a multi-pronged analytical approach. While HPLC provides the most reliable quantitative data, NMR and MS are indispensable for structural confirmation and impurity identification. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. Methyl 5-(tert-butoxycarbonylamino)nicotinate, a valuable building block in the synthesis of various active pharmaceutical ingredients, can be prepared through several synthetic routes. This guide provides a comparative analysis of a conventional two-step synthesis from 5-aminonicotinic acid against a potential alternative approach, offering insights into their respective efficiencies based on available experimental data.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the proposed synthetic routes to this compound.

ParameterRoute 1: Two-Step Synthesis from 5-Aminonicotinic Acid Route 2: Buchwald-Hartwig Amination (Proposed)
Starting Materials 5-Aminonicotinic acid, Methanol, Thionyl chloride, Di-tert-butyl dicarbonateMethyl 5-bromonicotinate, tert-Butyl carbamate, Palladium catalyst, Ligand, Base
Number of Steps 21
Overall Yield High (estimated >90%)Potentially high (variable based on catalyst/ligand system)
Reaction Time Step 1: ~4-6 hours; Step 2: ~12-24 hoursTypically 2-24 hours
Purification Extraction and crystallization/chromatographyColumn chromatography
Key Advantages Utilizes readily available and inexpensive starting materials. High yield reported for the analogous esterification step.Potentially a one-pot reaction, reducing overall synthesis time. Milder reaction conditions may be possible.
Key Disadvantages Two distinct reaction and work-up steps.Requires more expensive and air-sensitive palladium catalysts and ligands. Optimization of reaction conditions may be required.

Experimental Protocols

Route 1: Two-Step Synthesis from 5-Aminonicotinic Acid

This route involves an initial esterification of 5-aminonicotinic acid followed by the protection of the resulting amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of Methyl 5-aminonicotinate (Fischer Esterification)

  • Methodology: This protocol is adapted from a similar, high-yield synthesis of methyl 5-methylnicotinate. In a round-bottom flask, 5-aminonicotinic acid is suspended in an excess of methanol. The mixture is cooled in an ice bath, and thionyl chloride is added dropwise as a catalyst. The reaction is then heated to reflux for 4-6 hours. After completion, the excess methanol and thionyl chloride are removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to 7-8 with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield methyl 5-aminonicotinate. A reported yield for the analogous synthesis of methyl 5-methylnicotinate was 98.2%.

Step 2: Synthesis of this compound (Boc Protection)

  • Methodology: Methyl 5-aminonicotinate is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). To this solution, di-tert-butyl dicarbonate (Boc)₂O and a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization to afford pure this compound.

Route 2: Buchwald-Hartwig Amination (Proposed Alternative)

This proposed one-pot alternative involves the palladium-catalyzed cross-coupling of methyl 5-bromonicotinate with tert-butyl carbamate.

  • Proposed Methodology: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), methyl 5-bromonicotinate, tert-butyl carbamate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide) are combined in an anhydrous solvent such as toluene or dioxane. The reaction mixture is heated to a temperature between 80-110°C and stirred for 2-24 hours, with the progress monitored by techniques like TLC or GC-MS. After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.

Synthesis_Comparison cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Buchwald-Hartwig Amination (Proposed) A 5-Aminonicotinic Acid B Methyl 5-aminonicotinate A->B Esterification (Methanol, SOCl₂) C This compound B->C Boc Protection ((Boc)₂O, Base) D Methyl 5-bromonicotinate + tert-Butyl carbamate E This compound D->E Pd-catalyzed Cross-Coupling

Caption: A comparison of the two synthetic routes.

Experimental_Workflow cluster_Route1 Route 1 Workflow cluster_Route2 Route 2 (Proposed) Workflow A 1. Esterification Reaction B 2. Work-up & Isolation of Methyl 5-aminonicotinate A->B C 3. Boc Protection Reaction B->C D 4. Work-up & Purification C->D E Final Product D->E F 1. One-Pot Reaction Setup G 2. Reaction Monitoring F->G H 3. Catalyst Removal & Work-up G->H I 4. Purification H->I J Final Product I->J

Caption: Experimental workflows for each synthetic route.

Navigating Amide Bond Formation: A Comparative Guide to Coupling Agents for Reactions with Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate coupling reagent is a critical factor in the successful synthesis of amide bonds, a cornerstone transformation in pharmaceutical and chemical research. For reactions involving key intermediates like Methyl 5-(tert-butoxycarbonylamino)nicotinate, the choice of coupling agent directly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a comprehensive comparison of common coupling agents, supported by general experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Common Coupling Reagents

While direct comparative studies on this compound are not extensively documented in publicly available literature, a wealth of data from analogous amide bond formations, particularly in peptide synthesis, allows for a robust evaluation of coupling reagent performance. The efficacy of a coupling reagent is typically assessed based on several key parameters: yield of the desired amide, suppression of side reactions (most notably racemization of chiral centers), and reaction kinetics.

The following table summarizes the general performance characteristics of widely utilized classes of coupling reagents.

Coupling Reagent ClassRepresentative ExamplesRelative ReactivityRacemization RiskKey AdvantagesCommon Applications
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh to Very HighLow to ModerateHigh efficiency, fast reaction times, good for hindered couplings.Peptide synthesis, complex molecule synthesis.
Phosphonium Salts PyBOP, PyAOPHighLowHigh efficiency, less prone to guanidinylation side reactions compared to uronium salts.Peptide synthesis, cyclization reactions.
Carbodiimides DCC, DIC, EDCModerateHigh (without additives)Cost-effective, readily available.Large-scale synthesis, simple amide bond formation.
Other T3P®, CDIModerate to HighLow to ModerateBroad substrate scope, good for sensitive substrates.General amide synthesis, peptide fragment coupling.

Note: The performance of each coupling reagent can be highly dependent on the specific substrates, solvent, base, and reaction temperature. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is often crucial for reducing racemization and improving yields, especially with carbodiimides.

Mechanistic Overview of Key Coupling Agent Classes

Understanding the underlying mechanism of action is pivotal for optimizing reaction conditions and troubleshooting potential issues.

  • Uronium/Aminium Salts (e.g., HATU): These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-active ester, which is then readily attacked by the amine to form the amide bond. The formation of this active ester is rapid and efficient, contributing to the high yields and fast reaction times associated with these reagents.

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents activate the carboxylic acid to form a reactive ester intermediate. They are known for their ability to minimize side reactions, such as the guanidinylation of the free amine, which can sometimes be observed with uronium salts.

  • Carbodiimides (e.g., DIC): Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but also prone to racemization and rearrangement to a stable N-acylurea. The addition of nucleophilic additives like HOBt or Oxyma intercepts the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine to provide the desired amide with reduced racemization.

Experimental Protocols: A Representative Amide Coupling Procedure

While specific conditions should be optimized for each unique substrate combination, the following protocol provides a general framework for the coupling of this compound with a primary amine using a uronium-based coupling agent like HATU.

Materials:

  • This compound

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).

  • Activation: In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Coupling Reaction: To the mixture of the nicotinate and amine, add the HATU solution followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

A generalized workflow for the comparative evaluation and synthesis process is depicted below.

G cluster_prep Preparation cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Mixing and Stirring at Room Temperature A->F B Amine B->F C Anhydrous Solvent (e.g., DMF) C->F D Coupling Agent (e.g., HATU, PyBOP, DIC/HOBt) D->F E Base (e.g., DIPEA) E->F G Reaction Monitoring (TLC, LC-MS) F->G 1-4h H Aqueous Work-up G->H Completion I Purification (Column Chromatography) H->I J Final Amide Product I->J

A Comparative Guide to Confirming the Stereochemistry of Products Derived from Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of chiral molecules derived from Methyl 5-(tert-butoxycarbonylamino)nicotinate. It includes a plausible synthetic route to generate a chiral product, detailed experimental protocols for both synthesis and stereochemical analysis, and quantitative data to facilitate the selection of the most appropriate methodology.

Proposed Synthetic Pathway: Asymmetric Hydrogenation

A common and effective method to introduce chirality from the achiral starting material, this compound, is through the asymmetric hydrogenation of the pyridine ring to yield a chiral piperidine. Rhodium-based catalysts are well-suited for this transformation, often providing high enantioselectivity.

Reaction Scheme:

(S)- or (R)-Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate is synthesized via the asymmetric hydrogenation of this compound using a chiral Rhodium catalyst.

Experimental Protocols

Synthesis: Rh-Catalyzed Asymmetric Hydrogenation of this compound

This protocol is adapted from established procedures for the asymmetric hydrogenation of substituted pyridines.

Materials:

  • This compound

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., (R)-BINAP or a suitable Josiphos-type ligand)

  • Anhydrous, degassed solvent (e.g., Methanol or Tetrahydrofuran)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, charge the autoclave with this compound and the chiral rhodium catalyst (prepared in situ by mixing [Rh(COD)2]BF4 and the chiral ligand in a 1:1.1 molar ratio) in the chosen solvent. A typical substrate-to-catalyst ratio is 100:1 to 1000:1.

  • Seal the autoclave and purge with argon, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 40-60 °C) and stir for the required duration (e.g., 12-24 hours).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral piperidine derivative.

Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of the product.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H)

Protocol (General):

  • Derivatization (if necessary): For compounds lacking a strong chromophore, derivatization with an agent like benzoyl chloride or p-toluenesulfonyl chloride can improve UV detection.[1][2][3][4]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of a polar organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane). The exact ratio will depend on the chosen column and analyte.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Inject the sample.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 228 nm for a p-toluenesulfonyl derivative).[3]

    • The two enantiomers will have different retention times.

  • Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Stereochemical Analysis: ¹H NMR Spectroscopy with Mosher's Acid

Mosher's method is a classic NMR technique to determine the absolute configuration of chiral amines and alcohols by converting them into diastereomeric amides or esters.[5][6][7][8]

Materials:

  • Chiral piperidine product

  • (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • NMR spectrometer

Procedure:

  • Formation of Mosher's Amides:

    • In two separate NMR tubes, dissolve a small amount of the chiral piperidine in anhydrous CDCl₃.

    • To one tube, add a slight excess of (R)-Mosher's acid chloride and a drop of the tertiary amine base.

    • To the other tube, add a slight excess of (S)-Mosher's acid chloride and a drop of the base.

    • Allow the reactions to proceed to completion at room temperature.

  • ¹H NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric amides.

    • Carefully assign the proton signals for both diastereomers.

  • Data Interpretation:

    • Compare the chemical shifts (δ) of protons in the (R)- and (S)-Mosher's amides.

    • The difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter will have opposite signs.

    • By applying Mosher's model, which considers the shielding and deshielding effects of the phenyl group in the Mosher's acid moiety, the absolute configuration of the amine can be determined.

Stereochemical Analysis: Single Crystal X-ray Diffraction

X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a molecule.

Protocol (General):

  • Crystal Growth:

    • Grow a single crystal of the chiral piperidine derivative of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible defects).[9][10]

    • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10]

  • Data Collection:

    • Mount the single crystal on a goniometer head.

    • Place the mounted crystal in the X-ray beam of a diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, high-resolution three-dimensional structure.

  • Determination of Absolute Configuration:

    • The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator used in this determination.

Comparison of Analytical Methods

Parameter Chiral HPLC ¹H NMR with Mosher's Acid Single Crystal X-ray Diffraction
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomers with distinct NMR spectra.Diffraction of X-rays by a single crystal.
Information Obtained Enantiomeric excess (ee), retention times.Enantiomeric excess (ee), absolute configuration (with model).Unambiguous absolute and relative stereochemistry, 3D structure.
Sample Requirement Milligrams, solution.Milligrams, solution.Single crystal (0.1-0.3 mm).[9][10]
Advantages High accuracy and precision for ee determination, well-established methods.[11][12]Provides structural information in solution, can determine absolute configuration without a crystal.[5][6]Provides definitive stereochemical assignment.
Disadvantages Requires a suitable chiral column, method development can be time-consuming.Requires synthesis of diastereomers, spectral overlap can be an issue, model interpretation is crucial.Crystal growth can be challenging and time-consuming.[10]
Typical Resolution (Rs) > 1.5 for baseline separation.Not applicable.Atomic resolution.
Typical Δδ (ppm) in ¹H NMR Not applicable.0.01 - 0.2 ppm.Not applicable.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Confirmation start This compound synthesis Asymmetric Hydrogenation (Rh-catalyst, H₂) start->synthesis product Chiral Piperidine Derivative synthesis->product hplc Chiral HPLC product->hplc Determine ee nmr ¹H NMR with Mosher's Acid product->nmr Determine ee & Absolute Configuration xray X-ray Crystallography product->xray Determine Absolute Configuration

Caption: Experimental workflow for synthesis and stereochemical confirmation.

References

A Comparative Guide to the Synthetic Routes of Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the prevalent synthetic routes to Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key building block in the development of various pharmaceutical agents. The methodologies, quantitative data, and experimental protocols for the primary synthetic pathways are presented to aid in the selection of the most suitable route for specific research and development needs.

Introduction

This compound is a valuable intermediate characterized by a pyridine core functionalized with a protected amine and a methyl ester. This substitution pattern makes it a versatile precursor for the synthesis of complex molecules with a wide range of biological activities. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for its application in drug discovery and development. This guide focuses on the most common and practical synthetic strategies, providing a detailed comparison to inform laboratory-scale and process chemistry decisions.

Primary Synthetic Pathway: A Two-Step Approach

The most widely employed and logical synthesis of this compound involves a two-step sequence starting from 5-aminonicotinic acid. This pathway is characterized by its straightforward nature and the commercial availability of the starting material.

The overall transformation can be visualized as follows:

cluster_0 Route 1: Two-Step Synthesis 5-Aminonicotinic_Acid 5-Aminonicotinic Acid Methyl_5-aminonicotinate Methyl 5-aminonicotinate 5-Aminonicotinic_Acid->Methyl_5-aminonicotinate Step 1: Esterification Target_Molecule This compound Methyl_5-aminonicotinate->Target_Molecule Step 2: Boc Protection

Caption: Primary two-step synthetic route to this compound.

Step 1: Esterification of 5-Aminonicotinic Acid

The initial step involves the conversion of the carboxylic acid moiety of 5-aminonicotinic acid into a methyl ester. Several methods are commonly used for this transformation, with the choice often depending on the desired reaction conditions, scale, and available reagents.

MethodReagentsSolventTypical YieldKey Considerations
Thionyl Chloride Thionyl chloride (SOCl₂)MethanolHighHighly efficient and proceeds under mild conditions. In situ generation of HCl acts as the catalyst. Requires anhydrous conditions.
Sulfuric Acid Catalysis Concentrated Sulfuric Acid (H₂SO₄)MethanolModerateA classic and cost-effective method. Often requires prolonged heating (reflux) and careful workup to neutralize the acid.[1][2]
Trimethylchlorosilane (TMSCl) TrimethylchlorosilaneMethanolGood to HighA convenient and mild method. The reaction can often be performed at room temperature.

This method is often preferred due to its high efficiency and the formation of volatile byproducts.

  • Reaction Setup: Suspend 5-aminonicotinic acid in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension. An excess of thionyl chloride is typically used.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude product, methyl 5-aminonicotinate hydrochloride, can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.

Step 2: Boc Protection of Methyl 5-aminonicotinate

The second step involves the protection of the amino group of methyl 5-aminonicotinate with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc₂O).

ReagentBaseSolventTypical YieldKey Considerations
Di-tert-butyl dicarbonate Triethylamine (TEA) or Sodium bicarbonateDichloromethane (DCM)HighA very common and high-yielding reaction. The choice of base and solvent can be varied. The reaction is typically run at room temperature.[3]
  • Reaction Setup: Dissolve methyl 5-aminonicotinate in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add a base, such as triethylamine, to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Alternative Synthetic Considerations

While the two-step approach from 5-aminonicotinic acid is the most direct, other theoretical routes could be envisaged, although they are generally less practical due to starting material accessibility or the number of steps involved. For instance, one could consider a route starting from a different substituted pyridine, followed by functional group interconversions to install the desired amine and ester moieties. However, these alternative pathways are not well-documented in the literature for this specific target molecule and are therefore not recommended for routine synthesis.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the esterification of 5-aminonicotinic acid followed by the Boc protection of the resulting amine. The use of thionyl chloride in methanol for the esterification step and di-tert-butyl dicarbonate for the Boc protection are well-established, high-yielding methods. This guide provides the necessary details for researchers to confidently reproduce these procedures and obtain the target molecule for their drug discovery and development endeavors.

The logical relationship between the starting material, intermediate, and final product in the primary synthetic route is illustrated in the following diagram:

Start 5-Aminonicotinic Acid Intermediate Methyl 5-aminonicotinate Start->Intermediate Esterification (e.g., SOCl₂, MeOH) Final This compound Intermediate->Final Boc Protection (e.g., Boc₂O, Base)

References

Safety Operating Guide

Prudent Disposal of Methyl 5-(tert-butoxycarbonylamino)nicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-(tert-butoxycarbonylamino)nicotinate, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure you are familiar with the potential hazards of this compound. Based on the structure and data from similar compounds, this chemical should be handled as a potential irritant and sensitizer.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Hazard Summary

The following table summarizes the potential hazards associated with this compound, inferred from structurally similar compounds.

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) While specific data is unavailable, similar compounds may be harmful if swallowed.
Skin Corrosion/Irritation Expected to be a skin irritant. Prolonged or repeated contact may cause redness and discomfort.
Serious Eye Damage/Irritation May cause serious eye irritation. Direct contact can result in pain, redness, and watering of the eyes.
Respiratory Sensitization Inhalation of dust or aerosols may cause respiratory irritation and could potentially lead to allergic reactions in sensitive individuals.
Skin Sensitization May cause an allergic skin reaction.
Environmental Hazards The environmental impact has not been fully investigated. As a precaution, prevent release into the environment as it may be harmful to aquatic life. Do not dispose of this chemical down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container. This includes any contaminated items such as weighing papers, pipette tips, and gloves. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof hazardous waste container designated for flammable or organic solvent waste, depending on the solvent used. Do not mix incompatible waste streams.

2. Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its CAS Number "168618-38-0." Also, list any other components in the waste mixture.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area should be cool, dry, well-ventilated, and away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and transportation.

  • Do Not Attempt Neutralization: Do not attempt to neutralize or treat the chemical waste unless you are trained to do so and it is part of an approved institutional protocol.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Control and Contain: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination: Clean the spill area thoroughly using appropriate cleaning agents as recommended by your institution's EHS.

  • Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Contaminated Material assess Assess Waste Type start->assess solid_waste Solid Waste (powder, contaminated items) assess->solid_waste  Solid   liquid_waste Liquid Waste (solutions) assess->liquid_waste  Liquid   collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for Pickup and Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-(tert-butoxycarbonylamino)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-(tert-butoxycarbonylamino)nicotinate. The following procedures are designed to ensure safe handling, operation, and disposal of this chemical compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive set of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE includes:

  • Eye and Face Protection : Chemical safety goggles or a face shield should be worn at all times.[1][2][3][4]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or vinyl, are required.[2][3][4][5][6] For extended operations or when handling larger quantities, consider double gloving.[5] Gloves should be inspected before use and disposed of properly after handling the chemical.[6][7]

  • Body Protection : A lab coat, coveralls, or an apron must be worn to protect the skin from potential splashes or spills.[1][3][4]

  • Respiratory Protection : A dust mask or a respirator should be used, especially when handling the powder form, to prevent inhalation of dust particles.[3][4][8][9] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[6][7][8][10][11][12][13][14]

Hazard and Precautionary Data

Hazard StatementPrecautionary Statement
May cause skin irritation.[6][15]P264: Wash skin thoroughly after handling.[15] P280: Wear protective gloves/eye protection/face protection.[15] P302+P352: IF ON SKIN: Wash with plenty of water.[15]
May cause serious eye irritation.[6][15]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][15]
May cause respiratory irritation.[6][15]P261: Avoid breathing dust.[6][15] P271: Use only outdoors or in a well-ventilated area.[15] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and operational.[3][13]

    • Don all required personal protective equipment as outlined above.

  • Handling the Compound :

    • When weighing or transferring the solid, perform the task in a fume hood to minimize dust inhalation.

    • Avoid the formation of dust and aerosols.[6][7]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

    • Keep the container tightly closed when not in use.[8][13][14]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Carefully remove and dispose of contaminated gloves and any disposable PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[6][7][8][10][11][15]

    • Do not eat, drink, or smoke in the laboratory area.[10][14]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[6]

    • Do not mix with other waste.

    • Do not allow the product to enter drains.[6][7][11]

  • Contaminated Containers :

    • Dispose of contaminated containers in the same manner as the unused product.[6]

    • Leave chemicals in their original containers where possible.

Experimental Workflow Diagram

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.